molecular formula C12H25NO4 B11932192 Boc-NH-PEG1-C5-OH

Boc-NH-PEG1-C5-OH

カタログ番号: B11932192
分子量: 247.33 g/mol
InChIキー: CUHGWBFUDZNHSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-NH-PEG1-C5-OH is a useful research compound. Its molecular formula is C12H25NO4 and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C12H25NO4

分子量

247.33 g/mol

IUPAC名

tert-butyl N-[2-(5-hydroxypentoxy)ethyl]carbamate

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-10-16-9-6-4-5-8-14/h14H,4-10H2,1-3H3,(H,13,15)

InChIキー

CUHGWBFUDZNHSF-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)NCCOCCCCCO

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Structure and Application of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed technical overview of the chemical structure, properties, and common applications of Boc-NH-PEG1-C5-OH, a bifunctional linker molecule frequently utilized by researchers, scientists, and professionals in the field of drug development and bioconjugation.

Molecular Structure

This compound is a heterobifunctional linker molecule. Its structure consists of three primary chemical moieties connected in a linear fashion: a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a five-carbon aliphatic chain terminating in a hydroxyl group.

  • Boc-Protected Amine (Boc-NH-) : The molecule is capped at one end by a tert-butyloxycarbonyl (Boc) group. This protecting group renders the primary amine non-reactive, preventing it from participating in unwanted side reactions. The Boc group can be readily removed under moderately acidic conditions to expose the free amine for subsequent conjugation reactions.

  • PEG1 Linker (-PEG1-) : A single ethylene (B1197577) glycol unit (-O-CH2-CH2-) serves as a short, hydrophilic spacer. The inclusion of a PEG motif can improve the solubility and pharmacokinetic properties of the final conjugate.

  • C5-Hydroxyl (-C5-OH) : The other end of the molecule features a five-carbon (pentyl) alkyl chain that terminates with a primary hydroxyl group (-OH). This hydroxyl group serves as a functional handle for various chemical transformations, such as esterification or conversion to a more reactive functional group for conjugation.

The systematic IUPAC name for this compound is tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate [1].

The linear representation of the structure is: (CH₃)₃C-O-C(=O)-NH-CH₂-CH₂-O-CH₂-CH₂-CH₂-CH₂-CH₂-OH

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueReference(s)
Molecular FormulaC₁₂H₂₅NO₄[1][2][3]
Molecular Weight247.33 g/mol [2]
Exact Mass247.18 g/mol
Purity>95%
SMILES CodeO=C(OC(C)(C)C)NCCOCCCCCO
AppearanceTo be determined

Applications in Drug Development

This compound is primarily employed as a PEG-based linker in the synthesis of more complex molecules, particularly in the field of targeted protein degradation and bioconjugation.

PROTAC Synthesis: A major application of this molecule is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound serves as a building block for the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The diagram below illustrates the logical workflow for incorporating this linker into a PROTAC.

PROTAC_Synthesis_Workflow cluster_linker Linker Synthesis cluster_protac PROTAC Assembly linker This compound deprotection Acidic Deprotection (e.g., TFA) linker->deprotection 1. activation Activation of -OH (e.g., to -OTs, -Br) linker->activation 1. H2N-PEG1-C5-OH H2N-PEG1-C5-OH deprotection->H2N-PEG1-C5-OH Yields Boc-NH-PEG1-C5-X Boc-NH-PEG1-C5-X activation->Boc-NH-PEG1-C5-X Yields E3_ligand E3 Ligase Ligand (e.g., with -COOH) H2N-PEG1-C5-OH->E3_ligand couple1 H2N-PEG1-C5-OH->couple1 Target_ligand Target Protein Ligand (e.g., with -OH) Boc-NH-PEG1-C5-X->Target_ligand couple2 Boc-NH-PEG1-C5-X->couple2 E3_ligand->couple1 Target_ligand->couple2 PROTAC Final PROTAC couple1->PROTAC Amide Coupling (Step 2) couple2->PROTAC Ether Synthesis (Step 3) caption Fig. 1: Conceptual workflow for PROTAC synthesis.

Fig. 1: Conceptual workflow for PROTAC synthesis.

Experimental Considerations

Storage: For long-term stability, the compound should be stored at -20°C in a dry, dark environment. For short-term use, storage at 0-4°C is acceptable. The product is generally stable for several weeks at ambient temperature during shipping.

Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Solubility: Detailed solubility data is not consistently provided by suppliers and should be determined empirically for specific applications and solvent systems.

Deprotection Protocol: The Boc group is typically removed by treatment with a mild acid. A common laboratory procedure involves dissolving the Boc-protected compound in a solvent such as dichloromethane (B109758) (DCM) and adding an excess of trifluoroacetic acid (TFA). The reaction is usually rapid, often completing within 30-60 minutes at room temperature. The deprotected amine is then isolated after removal of the acid and solvent, typically via neutralization and extraction or by evaporation.

References

An In-depth Technical Guide to Boc-NH-PEG1-C5-OH: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of Boc-NH-PEG1-C5-OH, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

This compound, systematically named tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate, is a hetero-bifunctional linker molecule. It possesses a Boc-protected amine and a terminal hydroxyl group, connected by a short polyethylene (B3416737) glycol (PEG) and an alkyl spacer. This unique structure allows for sequential and controlled conjugation to two different molecular entities.

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C12H25NO4
Molecular Weight 247.33 g/mol
IUPAC Name tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate
CAS Number 2711732-75-9
Appearance To be determined (often a solid or oil)
Purity Typically >95%
SMILES O=C(OC(C)(C)C)NCCOCCCCCO
InChI Key CUHGWBFUDZNHSF-UHFFFAOYSA-N

Applications in Drug Development

The primary application of this compound is as a linker in the synthesis of PROTACs.[1][2] PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.[1] The linker plays a crucial role in a PROTAC's efficacy by connecting a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase. The length and chemical nature of the linker are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is a prerequisite for target protein ubiquitination and subsequent degradation by the proteasome.

The PEG component of this compound enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal hydroxyl and protected amine groups provide orthogonal handles for a stepwise and controlled synthesis of the final bifunctional molecule.

Beyond PROTACs, this linker can also be employed in other bioconjugation applications where the controlled linkage of two different molecules is required, such as in the development of antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

Experimental Protocols

While specific reaction conditions should be optimized for each unique synthetic route, the following provides a general, representative protocol for the utilization of this compound in the synthesis of a PROTAC.

Step 1: Coupling of the First Ligand (Target Protein Binder) to the Linker

This step involves the reaction of the hydroxyl group of this compound with a suitable functional group on the target protein ligand (e.g., a carboxylic acid).

Materials:

  • This compound

  • Target Protein Ligand with a carboxylic acid group

  • Coupling agents (e.g., HATU, HBTU)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, Et3N)

Procedure:

  • Dissolve the target protein ligand (1.0 eq) and this compound (1.1 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the tertiary amine base (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water or a mild aqueous acid.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to liberate the primary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from Step 1

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent

  • Anhydrous DCM

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add a solution of TFA or HCl (typically 20-50% v/v) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent. The resulting amine salt is often used directly in the next step.

Step 3: Coupling of the Second Ligand (E3 Ligase Ligand)

The final step involves the coupling of the deprotected linker-ligand intermediate with the E3 ligase ligand.

Materials:

  • Amine-functionalized intermediate from Step 2

  • E3 Ligase Ligand with a carboxylic acid group

  • Coupling agents (e.g., HATU, HBTU)

  • Anhydrous, aprotic solvent (e.g., DMF, DCM)

  • Tertiary amine base (e.g., DIPEA, Et3N)

Procedure:

  • Follow a similar procedure as in Step 1, using the amine-functionalized intermediate and the E3 ligase ligand as the coupling partners.

  • After purification, the final PROTAC molecule is obtained.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis of a PROTAC using this compound and the mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Second Coupling L1 Target Protein Ligand (COOH) Intermediate1 Boc-Linker-Ligand1 L1->Intermediate1 Coupling (HATU, DIPEA) Linker This compound Linker->Intermediate1 Intermediate2 H2N-Linker-Ligand1 Intermediate1->Intermediate2 TFA or HCl Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC L2 E3 Ligase Ligand (COOH) L2->Final_PROTAC Coupling (HATU, DIPEA)

Caption: General workflow for PROTAC synthesis using this compound.

PROTAC_MoA POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degradation Degraded Fragments Proteasome->Degradation Degradation

Caption: Mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Safety and Handling

Based on the safety data sheet for similar PEG-containing compounds, this compound is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Storage: Store in a cool, dry place, away from light. For long-term storage, -20°C is recommended.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

  • First Aid: In case of contact with eyes or skin, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek medical attention.

This technical guide provides a foundational understanding of this compound for its effective application in research and drug development. For specific applications, further optimization of experimental protocols is recommended.

References

In-Depth Technical Guide: Boc-NH-PEG1-C5-OH for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-NH-PEG1-C5-OH, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide will cover the chemical properties, suppliers, and, most importantly, the application of this compound in the synthesis of PROTACs, including detailed experimental protocols and the underlying biological pathways.

Compound Profile: this compound

This compound is a specialized chemical linker featuring a Boc-protected amine, a single polyethylene (B3416737) glycol (PEG) unit, and a terminal hydroxyl group. This structure provides a versatile scaffold for the synthesis of PROTACs, where the PEG unit enhances solubility and optimizes the spatial orientation of the final molecule.

While a specific CAS number for this compound is not consistently reported across suppliers, its chemical identity is well-defined.

Chemical Structure:

IUPAC Name: tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C12H25NO4MedKoo Biosciences
Molecular Weight 247.34 g/mol MedKoo Biosciences
Appearance To be determined (often a viscous liquid or solid)General Knowledge
Purity Typically >95%MedKoo Biosciences
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°CMedKoo Biosciences
Suppliers

Several chemical suppliers offer this compound or structurally similar compounds. Due to its specialized nature, it may be available through custom synthesis.

  • MedchemExpress

  • MedKoo Biosciences

  • BLD Pharm

  • TargetMol

Role in PROTACs and Mechanism of Action

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker.[1] One ligand binds to a target protein of interest (POI), while the other binds to an E3 ubiquitin ligase.[1] The linker, such as this compound, plays a crucial role in bridging these two ligands and orienting them correctly to form a stable ternary complex (POI-PROTAC-E3 ligase).[2]

The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[3] The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds TC POI-PROTAC-E3 Ternary Complex POI->TC E3->TC E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI TC->PROTAC Recycling POI_Ub Polyubiquitinated POI TC->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of linkers like this compound in a research setting.

Representative Synthesis of a Boc-Protected Amino-PEG-Alcohol

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol for the synthesis of a similar Boc-protected amino-PEG-alcohol, which can be adapted for the specific target molecule.

Objective: To synthesize a Boc-protected amino-PEG-alcohol linker.

Materials:

  • Commercially available PEG-diol

  • Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)

  • Amino-alcohol

  • Appropriate solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA))

  • Reagents for mesylation or tosylation (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride)

  • Sodium hydride (NaH)

Procedure:

  • Monoprotection of PEG-diol: React the starting PEG-diol with a suitable protecting group on one of the hydroxyls to ensure selective functionalization of the other.

  • Activation of the free hydroxyl group: The remaining free hydroxyl group is activated, for example, by conversion to a mesylate or tosylate, to make it a good leaving group.

  • Nucleophilic substitution: The Boc-protected amino-alcohol is deprotonated with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace the mesylate or tosylate group from the PEG chain.

  • Deprotection and Purification: The protecting group from the first step is removed, and the final product is purified using column chromatography.

Note: This is a generalized procedure. The specific reaction conditions, stoichiometry, and purification methods need to be optimized for the synthesis of this compound.

Conjugation of the Linker to a Target Molecule

The hydroxyl end of this compound can be further functionalized, for example, by converting it to a carboxylic acid or an active ester, to facilitate conjugation to a ligand for the target protein or the E3 ligase. The Boc-protected amine can then be deprotected to be coupled to the other ligand.

Objective: To couple the linker to a molecule containing a primary amine.

Materials:

  • Boc-NH-PEG1-C5-COOH (the hydroxyl group of the linker is oxidized to a carboxylic acid)

  • Amine-containing molecule (Ligand 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Amine-containing buffer (e.g., Tris or glycine) for quenching

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve Boc-NH-PEG1-C5-COOH in the anhydrous solvent.

    • Add 1.1 equivalents of NHS and 1.1 equivalents of EDC.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester.

  • Coupling to the Amine:

    • Dissolve the amine-containing molecule (Ligand 1) in a suitable buffer (pH 7.2-8.5).

    • Add the activated NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Deprotection of the Boc Group:

    • The Boc protecting group on the other end of the linker is removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM).

  • Conjugation of the Second Ligand:

    • The newly exposed amine can then be coupled to the second ligand (Ligand 2), which should have a suitable reactive group (e.g., a carboxylic acid activated with EDC/NHS).

  • Purification:

    • Purify the final PROTAC molecule using appropriate methods such as High-Performance Liquid Chromatography (HPLC).

Workflow for Assessing PROTAC-Induced Protein Degradation

A common and reliable method to quantify the efficacy of a PROTAC is to measure the reduction in the level of the target protein in cells using Western blotting.

Western_Blot_Workflow A 1. Cell Culture and Treatment - Plate cells and allow to adhere. - Treat with varying concentrations of PROTAC. B 2. Cell Lysis - Wash cells with PBS. - Lyse cells to release proteins. A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). B->C D 4. Sample Preparation - Normalize protein concentrations. - Add sample buffer and boil. C->D E 5. SDS-PAGE - Separate proteins by size. D->E F 6. Protein Transfer - Transfer proteins to a membrane (e.g., PVDF). E->F G 7. Immunoblotting - Block non-specific sites. - Incubate with primary antibody (anti-target protein). - Incubate with HRP-conjugated secondary antibody. F->G H 8. Detection - Add chemiluminescent substrate. - Image the blot. G->H I 9. Data Analysis - Quantify band intensity. - Normalize to a loading control (e.g., actin). - Calculate % degradation and determine DC50. H->I

Caption: Western Blot Experimental Workflow.

Quantitative Data and Analysis

The effectiveness of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved). These values are determined by performing dose-response experiments and analyzing the results from Western blots or other protein quantification methods.

Biophysical Assays for Ternary Complex Formation

Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed to quantify these interactions.

AssayPrincipleKey Parameters Measured
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to a sensor surface.On-rates (ka), off-rates (kd), and binding affinity (Kd) for binary and ternary interactions.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon binding.Binding affinity (Kd) of binary and ternary complexes.
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) A bead-based immunoassay that measures proximity between two molecules.Formation of the ternary complex.

Conclusion

This compound is a valuable building block in the development of PROTACs, a promising new class of therapeutics. Its structure allows for the controlled and efficient synthesis of these complex molecules. The success of a PROTAC is dependent not only on the choice of ligands for the target protein and E3 ligase but also critically on the nature of the linker. The PEG component of this compound can improve the physicochemical properties of the final PROTAC, potentially leading to better efficacy. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers working in this exciting field.

References

The Strategic Role of Boc-NH-PEG1-C5-OH in PROTAC Technology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This technical guide provides an in-depth exploration of the role of a specific linker building block, Boc-NH-PEG1-C5-OH , in PROTAC technology. While specific quantitative data for PROTACs incorporating this exact linker is not extensively available in the public domain, this guide will extrapolate from the well-established principles of short polyethylene (B3416737) glycol (PEG)-alkyl hybrid linkers to provide a comprehensive understanding of its function and application.

This compound is a bifunctional linker that features a Boc-protected amine, a single ethylene (B1197577) glycol unit (PEG1), and a five-carbon alkyl chain (C5) terminating in a hydroxyl group. This structure offers a blend of hydrophilicity from the PEG unit and lipophilicity from the alkyl chain, providing a versatile scaffold for PROTAC synthesis.

Core Principles of PEG-Alkyl Hybrid Linkers in PROTACs

The linker in a PROTAC is not merely a spacer but an active component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation. The composition and length of the linker are critical parameters that require careful optimization for each POI and E3 ligase pair.

Key Roles of the Linker:

  • Ternary Complex Formation and Geometry: The linker's length and flexibility dictate the spatial orientation of the POI and E3 ligase, influencing the efficiency of ubiquitin transfer.

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and metabolic stability of the final PROTAC molecule.

  • Selectivity: In some cases, the linker can contribute to the selective degradation of one protein over another.

The This compound linker, with its hybrid PEG-alkyl nature, aims to balance these properties. The short PEG unit can enhance aqueous solubility, a common challenge for large PROTAC molecules, while the C5 alkyl chain provides a degree of lipophilicity that can aid in cell membrane permeability.

Data Presentation: Representative Quantitative Data for PROTACs

While specific data for PROTACs using this compound is not available, the following tables present representative quantitative data for PROTACs with short PEG-alkyl linkers to illustrate the key parameters used for their evaluation.

Table 1: Representative Degradation Potency and Efficacy Data

PROTAC (Example)Target ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-ABRD4HeLa15>90
PROTAC-BBTKMOLM-145>95
PROTAC-CARVCaP2585
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved.

Table 2: Representative Binary and Ternary Complex Binding Affinity Data (Surface Plasmon Resonance - SPR)

ComplexK_D (nM)
PROTAC-A + BRD4 (BD2)150
PROTAC-A + VHL200
PROTAC-A + BRD4 (BD2) + VHL (Ternary)25
  • K_D: The equilibrium dissociation constant, indicating the binding affinity between molecules. A lower K_D signifies a stronger interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC utilizing a linker like this compound.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes a general method for coupling a POI ligand (with a free amine) to an E3 ligase ligand (with a carboxylic acid) using the this compound linker.

Step 1: Activation of the Linker's Hydroxyl Group

  • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane (B109758) - DCM).

  • Activate the terminal hydroxyl group to a leaving group suitable for coupling with the E3 ligase ligand. A common method is conversion to a tosylate or mesylate.

  • Purify the activated linker.

Step 2: Coupling of the Activated Linker to the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a suitable nucleophile) in an anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).

  • Add the activated linker from Step 1 and stir the reaction at room temperature until completion, monitored by LC-MS.

  • Purify the E3 ligase ligand-linker conjugate.

Step 3: Boc Deprotection

  • Dissolve the purified E3 ligase ligand-linker conjugate in DCM.

  • Add trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected amine.

Step 4: Amide Coupling with the POI Ligand

  • Dissolve the POI ligand (containing a carboxylic acid) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Add the deprotected E3 ligase ligand-linker from Step 3.

  • Stir the reaction at room temperature overnight.

  • Purify the final PROTAC molecule using preparative HPLC.

Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This assay measures the proximity of the POI and E3 ligase in live cells, indicating ternary complex formation.

  • Cell Line Preparation:

    • Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Assay Setup:

    • Plate the engineered cells in a 96-well plate.

    • Add the HaloTag® ligand (e.g., NanoBRET™ 618 Ligand).

    • Add a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Measure the bioluminescence resonance energy transfer (BRET) signal and the NanoLuc® luminescence using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • An increase in the NanoBRET™ ratio indicates ternary complex formation.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use of this compound in PROTAC technology.

PROTAC_Mechanism cluster_Components PROTAC Components cluster_Cellular_Machinery Cellular Machinery cluster_Process Degradation Pathway POI_Ligand POI Ligand Linker This compound (Linker) E3_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex (POI-PROTAC-E3) Linker->Ternary_Complex PROTAC POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Proteasome 26S Proteasome Degradation Proteasomal Degradation Proteasome->Degradation Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitination->Degradation Degradation->POI Degraded Fragments

Caption: PROTAC-mediated protein degradation pathway.

Synthesis_Workflow start This compound step1 Activate Hydroxyl Group start->step1 step2 Couple to E3 Ligase Ligand step1->step2 step3 Boc Deprotection step2->step3 step4 Couple to POI Ligand step3->step4 end Purified PROTAC step4->end

Caption: General synthesis workflow for a PROTAC.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE & Transfer quant->sds immuno Immunoblotting sds->immuno detect Detection & Analysis immuno->detect end DC50 & Dmax Determination detect->end

Caption: Workflow for Western Blot analysis.

Conclusion

The linker is a pivotal component in the design of effective PROTACs. While specific data for PROTACs incorporating the This compound linker is limited in publicly accessible literature, its structure as a short PEG-alkyl hybrid suggests it is a valuable building block for balancing the critical properties of solubility and cell permeability. The general principles and experimental protocols outlined in this guide provide a robust framework for researchers to synthesize and evaluate novel PROTACs using this and similar linkers. As the field of targeted protein degradation continues to evolve, the rational design and selection of linkers will remain a cornerstone of developing next-generation therapeutics.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a therapeutic molecule, a process known as PEGylation, is a cornerstone strategy in modern drug development.[1] This technique significantly enhances the pharmacokinetic and pharmacodynamic properties of drugs, ranging from small molecules to large biologics like proteins and peptides.[2][3] By leveraging PEG linkers, developers can overcome challenges such as poor solubility, rapid clearance, and immunogenicity, ultimately creating safer and more effective medicines.[1][4]

Core Principles and Advantages of PEGylation

PEG is a synthetic, hydrophilic, biocompatible, and non-immunogenic polymer composed of repeating ethylene (B1197577) oxide units. When conjugated to a drug, the PEG chain imparts several beneficial properties:

  • Enhanced Pharmacokinetics: The primary advantage of PEGylation is the significant extension of a drug's in vivo circulation time. The PEG linker creates a hydration shell around the molecule, increasing its hydrodynamic radius. This larger size reduces the rate of renal clearance, which is a major elimination pathway for smaller therapeutic molecules.

  • Improved Stability and Solubility: PEG linkers can protect drugs from enzymatic degradation in the bloodstream. Furthermore, their hydrophilic nature can substantially increase the solubility of hydrophobic molecules, simplifying formulation and administration.

  • Reduced Immunogenicity: For biologic drugs, the PEG chain can mask surface epitopes, diminishing their recognition by the immune system and lowering the risk of an antigenic or immunogenic response.

  • Controlled Release: Linker chemistry can be designed to be either stable or environmentally sensitive. Cleavable linkers can release the active drug at a target site in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes.

Types of PEG Linkers

The versatility of PEGylation stems from the ability to customize the linker's architecture. The choice of linker is a critical decision that influences the final properties of the drug conjugate.

  • Linear PEG Linkers: These are straight-chain polymers with one or two functional end groups for conjugation. They are widely used due to their predictable behavior, simpler synthesis, and minimal steric hindrance, which is ideal for site-specific modifications.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, offering superior shielding effects. Branched PEGs can also allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) without causing aggregation.

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable Linkers: These are designed with specific chemical bonds (e.g., pH-sensitive, enzyme-labile) that break under certain physiological conditions, releasing the active drug in a targeted manner. This is particularly useful in cancer therapy to minimize systemic toxicity.

    • Non-Cleavable Linkers: These form a permanent, stable bond between the drug and the PEG chain. The drug is typically released upon the complete degradation of the entire conjugate, for example, within a lysosome after internalization into a target cell. This approach offers exceptional stability and reduces the risk of premature drug release.

G A A C C A->C e.g., Long-circulating biologics D D A->D e.g., pH-sensitive release B B B->C e.g., Stable ADCs B->D e.g., Enzyme-triggered ADCs

Quantitative Data on PEG Linker Effects

The selection of a PEG linker has quantifiable effects on the physicochemical and pharmacokinetic properties of a drug.

Table 1: Impact of PEG Architecture on Hydrodynamic Radius

Linker Type PEG Molecular Weight (kDa) Hydrodynamic Radius (Rh) of Conjugate (nm)
Unmodified HSA - 3.5
Linear 20 6.1
Branched (2-arm) 20 6.4
Linear 40 9.58 ± 0.35
Branched (4-arm) 40 9.25 ± 0.40

Data sourced from studies on PEGylated Human Serum Albumin (HSA) and polymeric nanocarriers. Note that branched PEGs can provide a greater hydrodynamic radius at the same molecular weight, which can lead to reduced renal clearance.

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Drugs

Drug PEGylation Status Half-Life (t½) Clearance (CL)
Interferon alfa-2a Non-PEGylated 3-8 hours High
Peginterferon alfa-2a (Pegasys®) Linear 40 kDa PEG ~80 hours Reduced
G-CSF Non-PEGylated 3.5 hours High
Pegfilgrastim (Neulasta®) Linear 20 kDa PEG 15-80 hours Reduced

This table illustrates the dramatic increase in circulation half-life achieved through PEGylation for two widely used therapeutic proteins.

Table 3: Approved PEGylated Drugs and Their Linker Characteristics

Drug Name (Brand Name®) Drug Type PEG Type Indication
Pegademase (Adagen®) Enzyme Multiple Linear 5 kDa Severe Combined Immunodeficiency
Peginterferon alfa-2a (Pegasys®) Protein (Interferon) Branched 40 kDa Hepatitis C
Pegfilgrastim (Neulasta®) Protein (G-CSF) Linear 20 kDa Neutropenia
Certolizumab pegol (Cimzia®) Antibody Fragment Branched 40 kDa Crohn's Disease, Arthritis
Naloxegol (Movantik®) Small Molecule Linear PEG Opioid-Induced Constipation

Since the first approval in 1990, dozens of PEGylated therapeutics have entered the market, demonstrating the platform's success.

Experimental Protocols

The development of a PEGylated drug involves precise synthesis, purification, and characterization steps.

Protocol 1: General Protein PEGylation via Amine-Reactive PEG-NHS Ester

This protocol describes a common method for PEGylating proteins on primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

1. Activation of Hydroxyl-Terminated PEG:

  • Objective: To convert a less reactive hydroxyl-terminated PEG (PEG-OH) into a highly reactive N-hydroxysuccinimide (NHS) ester.

  • Materials: Hydroxyl-terminated PEG, N,N'-Disuccinimidyl carbonate (DSC), Pyridine (B92270), Anhydrous Dichloromethane (DCM), Anhydrous Dimethylformamide (DMF), Ice-cold diethyl ether.

  • Procedure:

    • Dissolve the PEG-OH in a mixture of anhydrous DCM and DMF under an inert atmosphere (e.g., argon).

    • Add DSC and pyridine to the solution (a typical molar ratio is 1:1.5:1.5 of PEG-OH:DSC:Pyridine).

    • Stir the reaction at room temperature for 24 hours.

    • Concentrate the mixture using a rotary evaporator.

    • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise into vigorously stirred, ice-cold diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

2. Conjugation of Activated PEG to Protein:

  • Objective: To covalently attach the PEG-NHS ester to the target protein.

  • Materials: Purified protein, PEG-NHS ester, Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0), Quenching solution (e.g., 1M Tris-HCl, pH 8.0).

  • Procedure:

    • Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

    • Dissolve the PEG-NHS ester in the same buffer immediately before use.

    • Add the PEG-NHS ester solution to the protein solution at a specific molar ratio (e.g., 1:1 to 5:1 PEG:protein), which needs to be optimized.

    • Incubate the reaction at a controlled temperature (e.g., 4-6°C) with gentle stirring for a set duration (e.g., 1-4 hours).

    • Stop the reaction by adding the quenching solution to consume any unreacted PEG-NHS ester.

G A 1. PEG Activation B Dissolve PEG-OH in Anhydrous Solvent A->B C Add DSC + Pyridine (Stir 24h) B->C D Precipitate in Cold Diethyl Ether C->D E Dry Activated PEG-NHS D->E H Add PEG-NHS to Protein (Controlled Molar Ratio) E->H Add to reaction F 2. Protein Conjugation G Dissolve Protein in Buffer (pH 7-8) F->G G->H I Incubate at 4-6°C H->I J Quench Reaction I->J

Protocol 2: Purification of PEGylated Proteins

The reaction mixture contains the desired PEGylated product, unreacted protein, excess PEG, and other byproducts. Purification is essential to isolate the active conjugate.

  • Objective: To separate the mono-PEGylated protein from other species.

  • Primary Technique: Ion Exchange Chromatography (IEX) is often the method of choice. The neutral PEG chains shield the surface charges of the protein, altering its binding affinity to the IEX resin. This allows for the separation of native protein, mono-PEGylated, and multi-PEGylated species.

  • Alternative/Complementary Techniques:

    • Size Exclusion Chromatography (SEC): Effective for removing unreacted, low-molecular-weight PEG and separating PEGylated protein from the smaller native protein based on hydrodynamic radius.

    • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method, separating molecules based on differences in hydrophobicity.

    • Membrane-Based Separation: Techniques like ultrafiltration and diafiltration are scalable methods used for buffer exchange and removing small impurities.

Protocol 3: Characterization of PEGylated Proteins

Thorough characterization is required to confirm successful PEGylation, determine the degree of modification, and ensure product homogeneity.

  • 1. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis):

    • Purpose: A primary, qualitative assessment of PEGylation.

    • Procedure: Run samples of the un-PEGylated protein, the reaction mixture, and purified fractions on an acrylamide (B121943) gel.

    • Expected Result: Successful PEGylation is indicated by a significant shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.

  • 2. Mass Spectrometry (MS):

    • Purpose: To determine the precise molecular weight and degree of PEGylation (number of PEG chains per protein).

    • Techniques: MALDI-TOF MS is often used for determining average molecular weight, while ESI-LC/MS is preferred for more complex mixtures and quantitative analysis.

    • Result: The mass spectrum will show a distribution of peaks corresponding to the native protein and the protein conjugated with one, two, or more PEG chains.

  • 3. HPLC (High-Performance Liquid Chromatography):

    • Purpose: To quantify purity and separate different PEGylated species, including positional isomers (proteins PEGylated at different sites).

    • Techniques: Ion-exchange HPLC (IEX-HPLC) and Reversed-Phase HPLC (RP-HPLC) are powerful tools for this analysis.

G cluster_purification Purification Methods cluster_characterization Characterization Assays A PEGylated Drug Development B Design & Synthesis (Protocol 1) A->B C Purification (Protocol 2) B->C D Characterization (Protocol 3) C->D C1 IEX C2 SEC C3 HIC E Preclinical & Clinical Development D->E D1 SDS-PAGE D2 Mass Spec D3 HPLC

Conclusion

PEG linkers are an indispensable tool in drug discovery, providing a robust platform to significantly improve the therapeutic properties of a wide range of molecules. By carefully selecting the linker architecture and meticulously controlling the synthesis, purification, and characterization processes, researchers can develop next-generation therapeutics with enhanced efficacy, improved safety profiles, and greater patient convenience. The continued innovation in PEG chemistry promises to further expand the applications and success of PEGylation in the pharmaceutical industry.

References

A Comprehensive Technical Guide to Boc-NH-PEG1-C5-OH: A Key Linker in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Boc-NH-PEG1-C5-OH, a heterobifunctional linker molecule critical to the advancement of targeted protein degradation (TPD) and the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, a representative synthesis protocol, and its pivotal role in the PROTAC mechanism of action.

Core Chemical Properties and Identification

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. The single PEG unit enhances solubility and provides spatial orientation, while the five-carbon alkyl chain (C5) offers additional length and flexibility.

IUPAC Name: tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate

Table 1: Physicochemical and Structural Data
PropertyValue
Molecular Formula C12H25NO4
Molecular Weight 247.34 g/mol
Appearance To be determined; often a viscous liquid or solid
Purity Typically >95%
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.
Solubility To be determined, but PEGylation generally improves aqueous solubility.

Strategic Importance in PROTAC Design

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The linker component of a PROTAC, such as this compound, is not merely a spacer but plays a critical role in the efficacy of the final molecule by influencing:

  • Ternary Complex Formation: The length and flexibility of the linker are paramount in enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[2][3]

  • Solubility and Permeability: The PEG component of the linker generally enhances the hydrophilicity and solubility of the PROTAC, which can be beneficial for its pharmacokinetic properties.[1]

  • Binding Cooperativity: The linker's composition can influence the binding affinity and cooperativity of the two ligands to their respective proteins.[2]

The Boc-protected amine allows for a modular and controlled synthesis strategy. The hydroxyl group can be functionalized to attach a ligand for the POI, and subsequent deprotection of the Boc group reveals a primary amine for conjugation to an E3 ligase ligand.

Representative Experimental Protocols

The following protocols are representative and may require optimization based on specific starting materials and desired final products.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, often involving a Williamson ether synthesis followed by Boc protection. A plausible synthetic route is outlined below:

Step 1: Williamson Ether Synthesis to form 2-((5-hydroxypentyl)oxy)ethan-1-amine

  • Materials: 1,5-Pentanediol (B104693), 2-(Boc-amino)ethyl bromide, Sodium hydride (NaH), and a suitable anhydrous solvent like Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of an excess of 1,5-pentanediol in anhydrous THF at 0°C, add sodium hydride portion-wise.

    • Allow the reaction to stir at room temperature for 1 hour.

    • Slowly add a solution of 2-(Boc-amino)ethyl bromide in anhydrous THF to the reaction mixture.

    • The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent.

    • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to yield the mono-etherified product.

Step 2: Boc Protection of the Amino Group

  • Materials: The product from Step 1, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), a suitable base (e.g., Triethylamine or Sodium hydroxide), and a solvent (e.g., Dichloromethane (DCM) or a biphasic system with water).

  • Procedure:

    • Dissolve the amino-alcohol from the previous step in the chosen solvent system.

    • Add the base, followed by the slow addition of Boc₂O at 0°C.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.

    • The organic layer is dried, filtered, and concentrated to yield this compound.

Utilization in PROTAC Synthesis

Step 1: Attachment of the POI Ligand

  • The hydroxyl group of this compound is typically activated (e.g., converted to a mesylate, tosylate, or halide) or directly coupled to a suitable functional group on the POI-binding ligand.

Step 2: Boc Deprotection

  • Materials: this compound conjugated to the POI ligand, Trifluoroacetic acid (TFA), and a scavenger (e.g., triisopropylsilane) in a solvent like DCM.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) and a scavenger at 0°C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as a TFA salt.

Step 3: Attachment of the E3 Ligase Ligand

  • The newly exposed primary amine is then coupled to the E3 ligase ligand, often through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

Visualization of the PROTAC Mechanism of Action

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, where this compound would function as the core of the "Linker" component.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_degradation Cellular Degradation Pathway Boc_Linker This compound PROTAC Functional PROTAC Boc_Linker->PROTAC Stepwise Conjugation POI Protein of Interest (POI) POI_Ligand POI Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC synthesis and mechanism of action.

Conclusion

This compound is a versatile and indispensable tool in the field of targeted protein degradation. Its well-defined structure, featuring a flexible PEG-alkyl chain and orthogonal protecting groups, provides medicinal chemists with a reliable building block for the rational design and synthesis of potent PROTAC degraders. A thorough understanding of its properties and synthetic applications is essential for advancing the development of this transformative therapeutic modality.

References

An In-depth Technical Guide to the Heterobifunctional Linker: Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Boc-NH-PEG1-C5-OH, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in the PROTAC workflow, and provides representative experimental protocols for its application.

Introduction to this compound

This compound is a specialized chemical tool used primarily in the field of targeted protein degradation. As a heterobifunctional linker, it is designed to connect two different molecules, typically a ligand that binds to a target protein (the "warhead") and a ligand that recruits an E3 ubiquitin ligase. This tripartite assembly, known as a PROTAC, co-opts the cell's natural protein disposal system to selectively eliminate proteins of interest, which is a promising therapeutic strategy for various diseases.

The structure of this compound features a Boc-protected amine on one end and a hydroxyl group on the other, separated by a short polyethylene (B3416737) glycol (PEG) and an alkyl chain. The Boc (tert-butyloxycarbonyl) group is a common protecting group for amines, which can be removed under acidic conditions to allow for coupling to an E3 ligase ligand. The terminal hydroxyl group can be activated or modified to react with a warhead molecule. The PEG and alkyl components of the linker influence the solubility, cell permeability, and spatial orientation of the final PROTAC molecule.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its function in PROTAC synthesis. The following table summarizes its key quantitative data.

PropertyValueSource
Chemical Formula C12H25NO4[1][2]
Molecular Weight 247.33 g/mol [1]
Purity >95% or >98%[2][3]
Appearance To be determined (typically a solid or oil)
Storage (Powder) 2 years at -20°C
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C

Role in PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as a bridge within a PROTAC molecule, facilitating the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

Below is a diagram illustrating the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation E3_Ligase E3 Ubiquitin Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase->Ternary_Complex Recruitment POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex Bridging Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general synthetic route can be outlined based on standard organic chemistry principles. Furthermore, a representative protocol for the synthesis of a PROTAC using this type of linker is provided below.

Representative Synthesis of a Boc-NH-PEG-OH Linker

A common approach to synthesizing linkers of this class involves the reaction of a Boc-protected amino-PEG component with a suitable alkyl halide containing a protected hydroxyl group, followed by deprotection.

Materials:

Procedure:

  • Dissolve Boc-NH-PEG1-OH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C and add NaH portion-wise. Stir for 30 minutes.

  • Add the protected 5-bromopentan-1-ol to the reaction mixture and allow it to warm to room temperature. Stir overnight.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography to obtain the protected linker.

  • Dissolve the purified, protected linker in THF and add TBAF to remove the hydroxyl protecting group. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the final product, this compound, by silica gel chromatography.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines the sequential coupling of the linker to a warhead and an E3 ligase ligand.

Step 1: Coupling of the Linker to the Warhead

This step typically involves activating the hydroxyl group of the linker for reaction with a nucleophilic site on the warhead, or vice-versa. A common method is the Mitsunobu reaction.

Materials:

  • This compound

  • Warhead molecule with a nucleophilic group (e.g., a phenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous THF

Procedure:

  • Dissolve the warhead, this compound, and PPh3 in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add DIAD or DEAD dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the product (Boc-protected PROTAC intermediate) by silica gel chromatography.

Step 2: Deprotection of the Boc Group

The Boc protecting group is removed to expose the amine for coupling to the E3 ligase ligand.

Materials:

  • Boc-protected PROTAC intermediate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.

Step 3: Coupling to the E3 Ligase Ligand

The final step is the formation of an amide bond between the deprotected linker-warhead conjugate and the E3 ligase ligand, which typically has a carboxylic acid moiety.

Materials:

  • Deprotected linker-warhead conjugate

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide (B1683931) derivative)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU) and the base (DIPEA). Stir for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected linker-warhead conjugate in DMF to the reaction mixture.

  • Stir at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow Start Start Materials: - Warhead - this compound - E3 Ligase Ligand Step1 Step 1: Couple Warhead to Linker (e.g., Mitsunobu Reaction) Start->Step1 Intermediate1 Boc-Protected PROTAC Intermediate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (e.g., TFA in DCM) Intermediate1->Step2 Intermediate2 Amine-Functionalized Linker-Warhead Step2->Intermediate2 Step3 Step 3: Couple to E3 Ligase Ligand (e.g., Amide Coupling with HATU) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., Preparative HPLC) Final_PROTAC->Purification Analysis Analysis (e.g., LC-MS, NMR) Purification->Analysis

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for the synthesis of PROTACs. Its well-defined structure with orthogonal protecting groups allows for a systematic and controlled approach to building these complex molecules. The length and composition of the PEG and alkyl chains are critical determinants of the final PROTAC's biological activity, influencing its ability to induce the formation of a stable and productive ternary complex. A thorough understanding of the properties and reaction protocols associated with this linker is essential for researchers and drug developers working at the forefront of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Boc-NH-PEG1-C5-OH to a Target Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can enhance protein stability, increase circulating half-life, and reduce immunogenicity.[1] Boc-NH-PEG1-C5-OH is a short, heterobifunctional PEG linker containing a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group. This linker allows for a staged conjugation approach, where one terminus can be selectively reacted while the other remains protected for potential future modifications.

These application notes provide a detailed protocol for the conjugation of this compound to a target protein. The strategy involves a two-step modification of the linker to introduce a carboxyl group, followed by its activation and reaction with primary amines on the protein surface.

Principle of the Method

The conjugation of this compound to a target protein is achieved through a multi-step process:

  • Carboxylation of the Linker: The terminal hydroxyl group of this compound is reacted with succinic anhydride (B1165640) to introduce a terminal carboxylic acid.

  • Activation of the Carboxylated Linker: The newly introduced carboxyl group is then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive NHS ester.[2][3][4]

  • Conjugation to the Target Protein: The NHS-activated linker is reacted with the primary amine groups (e.g., lysine (B10760008) side chains) on the surface of the target protein to form a stable amide bond.

  • Purification of the Conjugate: The PEGylated protein is purified from excess reagents and unconjugated protein using size-exclusion chromatography (SEC).

Materials and Equipment

Reagents:

  • This compound

  • Succinic anhydride

  • Pyridine (B92270), anhydrous

  • Dichloromethane (B109758) (DCM), anhydrous

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Target protein

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis tubing or centrifugal ultrafiltration units

  • Size-exclusion chromatography (SEC) column

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

  • Protein concentration assay kit (e.g., BCA or Bradford)

Equipment:

  • Magnetic stirrer and stir bars

  • pH meter

  • Reaction vials

  • Rotary evaporator

  • Lyophilizer (optional)

  • Chromatography system (e.g., FPLC or HPLC)

  • SDS-PAGE apparatus and power supply

  • Gel imaging system

  • UV-Vis spectrophotometer or plate reader

Experimental Protocols

Step 1: Carboxylation of this compound

This protocol describes the conversion of the terminal hydroxyl group of the linker to a carboxylic acid.

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Add succinic anhydride (1.5 equivalents) and anhydrous pyridine (2.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a small amount of DCM and wash with 0.1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the carboxylated linker, Boc-NH-PEG1-C5-COOH.

  • Confirm the structure of the product by NMR and mass spectrometry.

Step 2: Conjugation of Carboxylated Linker to Target Protein

This protocol outlines the activation of the carboxylated linker and its subsequent conjugation to the target protein.

  • Protein Preparation:

    • Dissolve the target protein in a suitable buffer (e.g., PBS, pH 7.4).

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with an amine-free buffer like PBS or MES using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Activation of Carboxylated Linker:

    • Immediately before use, dissolve the Boc-NH-PEG1-C5-COOH in an activation buffer (e.g., 50 mM MES, pH 6.0).

    • Add EDC (1.5 equivalents relative to the carboxylated linker) and NHS (1.5 equivalents relative to the carboxylated linker) to the linker solution.

    • Incubate the activation reaction for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker solution to the protein solution. A molar excess of the linker (e.g., 10- to 50-fold) over the protein is recommended.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for an additional 30 minutes.

Step 3: Purification and Characterization of the PEGylated Protein
  • Purification:

    • Remove excess unreacted linker and byproducts by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff (MWCO).

    • For higher purity, perform size-exclusion chromatography (SEC) to separate the PEGylated protein from any remaining unconjugated protein and aggregates.

  • Characterization:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.

    • Protein Concentration: Determine the concentration of the purified PEGylated protein using a standard protein assay (e.g., BCA).

    • Degree of PEGylation: The degree of PEGylation (the average number of PEG molecules per protein) can be estimated by various methods, including MALDI-TOF mass spectrometry, NMR spectroscopy, or chromatographic techniques.[5]

    • Biological Activity: Assess the biological activity of the PEGylated protein using a relevant in vitro or in vivo assay to ensure that the conjugation process has not significantly compromised its function.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical conjugation experiment.

Table 1: Conjugation Reaction Parameters

ParameterValue
Target Protein Concentration5 mg/mL
Linker:Protein Molar Ratio20:1
Reaction Time4 hours
Reaction TemperatureRoom Temperature

Table 2: Quantitative Analysis of PEGylation

AnalysisResult
Protein Recovery85%
Conjugation Efficiency70%
Average Degree of PEGylation2.5 PEG/protein
Residual Unconjugated Protein< 10%
Biological Activity Retention90%

Visualizations

Experimental Workflow

experimental_workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis linker This compound carboxylated_linker Boc-NH-PEG1-C5-COOH linker->carboxylated_linker Carboxylation succinic Succinic Anhydride succinic->carboxylated_linker activated_linker NHS-activated Linker carboxylated_linker->activated_linker Activation edc_nhs EDC/NHS edc_nhs->activated_linker peg_protein PEGylated Protein activated_linker->peg_protein Conjugation protein Target Protein protein->peg_protein purification SEC Purification peg_protein->purification Purify analysis Characterization (SDS-PAGE, MS, Activity Assay) purification->analysis Analyze

Caption: Experimental workflow for the conjugation of this compound to a target protein.

Hypothetical Signaling Pathway Modulation

The Jak-STAT signaling pathway is crucial for cellular processes like immunity and cell growth and is often targeted by therapeutic proteins. A PEGylated therapeutic protein could, for example, act as a cytokine receptor antagonist, blocking the downstream signaling cascade.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates peg_protein PEGylated Protein (Antagonist) peg_protein->receptor Blocks stat STAT jak->stat Phosphorylates p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer Dimerizes dna DNA stat_dimer->dna Translocates & Binds transcription Gene Transcription dna->transcription Initiates

Caption: Hypothetical modulation of the Jak-STAT pathway by a PEGylated protein antagonist.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the construction of complex molecules such as peptides, bioconjugates, and antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are frequently incorporated into these molecules to enhance solubility, stability, and pharmacokinetic properties. The removal of the Boc group (deprotection) from a PEG linker is a critical step to unmask the amine functionality for subsequent conjugation or modification. This process is typically achieved under acidic conditions.[1]

This document provides detailed protocols for the acid-catalyzed deprotection of Boc-protected PEG linkers, focusing on the use of trifluoroacetic acid (TFA). It includes a summary of reaction conditions, detailed experimental procedures, and methods for monitoring reaction progress.

Data Presentation: Comparison of Deprotection Conditions

The efficiency of Boc deprotection is influenced by several factors, including the strength and concentration of the acid, reaction temperature, and time. The following table summarizes common conditions for Boc deprotection of amine-terminated PEG linkers. Note that optimal conditions may vary depending on the specific substrate and the scale of the reaction.

ReagentConcentrationSolventTemperature (°C)Time (hours)Expected Outcome
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 to Room Temperature1-2High to quantitative yield of the deprotected amine TFA salt.[2]
Trifluoroacetic Acid (TFA)55% (v/v)Dichloromethane (DCM)Room Temperature0.5Reported to provide higher purity peptides compared to 100% TFA in solid-phase synthesis.[3]
Trifluoroacetic Acid (TFA)100% (neat)-Room Temperature< 0.5Very fast deprotection, but may lead to impurities in some cases.[3]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature0.5-2Efficient deprotection, often yielding the crystalline HCl salt of the amine.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general and widely applicable method for the deprotection of a Boc-protected amine on a PEG linker.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (B28343) (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For substrates sensitive to acid-catalyzed side reactions, it is recommended to start with a lower concentration of TFA.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours). The deprotected amine product will be more polar than the starting material and thus have a lower Rf value on TLC.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • TFA Removal (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times. The resulting product is the TFA salt of the deprotected amine.

  • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA salt. Caution: Carbon dioxide gas will evolve.

  • Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Final Product: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected PEG linker as a free amine.

Protocol 2: Analytical Monitoring of Boc Deprotection by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for quantitatively monitoring the progress of the deprotection reaction.

Procedure:

  • Calibration: Prepare a calibration curve using known concentrations of both the Boc-protected starting material and the expected deprotected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable mobile phase that contains a neutralizing agent (e.g., a buffer with a basic component).

  • Analysis: Inject the quenched and diluted sample into a suitable HPLC system, typically a reverse-phase C18 column.

  • Quantification: Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product. Use the calibration curve to quantify the conversion of the starting material to the product over time.

Visualizations

Boc Deprotection Mechanism

The Boc group is removed by an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, which is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decarboxylation Boc_PEG Boc-NH-PEG Protonated_Boc Boc(H+)-NH-PEG Boc_PEG->Protonated_Boc + H+ H_plus H+ Carbamic_Acid HOOC-NH-PEG Protonated_Boc->Carbamic_Acid - tert-butyl cation Deprotected_Amine H2N-PEG Carbamic_Acid->Deprotected_Amine - CO2 tBu_cation tert-butyl cation CO2 CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Workflow for Boc Deprotection

The following diagram illustrates the general workflow for the Boc deprotection of a PEG linker, from reaction setup to product isolation.

Experimental_Workflow Start Start: Boc-Protected PEG Linker Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0°C to RT (1-2h) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up Monitor->Workup Complete Evaporate Evaporate Solvent and excess TFA Workup->Evaporate Neutralize Neutralize with NaHCO3 (aq) Evaporate->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Dry Dry Organic Layer Extract->Dry Isolate Isolate Free Amine Product Dry->Isolate End End: Deprotected PEG-Amine Isolate->End

Caption: General workflow for Boc deprotection.

References

Application Notes and Protocols for Boc-NH-PEG1-C5-OH in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a monodisperse polyethylene (B3416737) glycol (PEG) linker molecule widely utilized in the fields of bioconjugation and drug discovery. It features a Boc-protected amine, a single ethylene (B1197577) glycol unit to enhance solubility and provide a flexible spacer, and a terminal hydroxyl group. This compound is a key building block in the synthesis of more complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[1][2] The inherent properties of the PEG component, such as water solubility and biocompatibility, make it an attractive choice for developing therapeutics and research tools for in vitro applications.[1][3]

These application notes provide detailed protocols for the solubilization and handling of this compound for use in common in vitro assays, addressing the critical aspect of ensuring its bioavailability and stability in experimental settings.

Physicochemical Properties and Solubility

Proper solubilization is paramount for the successful application of this compound in any in vitro system. The solubility of a compound can significantly impact its activity and the reproducibility of experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC12H25NO4[4]
Molecular Weight247.34 g/mol
AppearanceTo be determined
Storage (Solid)-20°C for long term (months to years)
Storage (in DMSO)2 weeks at 4°C, 6 months at -80°C

Table 2: Solubility Data for this compound and Related Compounds

SolventConcentrationCompoundNotesReference
DMSO100 mg/mL (620.35 mM)Boc-NH-PEG1-OHRequires sonication. Use of hygroscopic DMSO can impact solubility.
DMSO10 mMBoc-NH-PEG2-NH-Boc
Aqueous Buffers (e.g., PBS)To be determinedThis compoundPEG linkers are generally water-soluble. However, the overall solubility will be influenced by the terminal groups. It is recommended to first dissolve in a minimal amount of organic solvent (e.g., DMSO) and then dilute with aqueous buffer.

Experimental Protocols

Preparation of Stock Solutions

The preparation of a high-concentration stock solution in an appropriate organic solvent is the first critical step for most in vitro applications.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Sterile microcentrifuge tubes

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-100 mM). For a structurally similar compound, Boc-NH-PEG1-OH, a concentration of 100 mg/mL in DMSO has been reported to be achievable with sonication.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term stability. A datasheet for a similar compound suggests stability for up to 6 months at -80°C in DMSO.

dot

G cluster_workflow Stock Solution Preparation Workflow start Start: Equilibrate Compound weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Sonicate Solution check_sol->sonicate No aliquot Aliquot Stock Solution check_sol->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end_point End: Ready for Use store->end_point

Caption: Workflow for preparing this compound stock solutions.

Preparation of Working Solutions for Cell-Based Assays

For cell-based assays, the high concentration organic solvent stock solution must be diluted to a final working concentration in a cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile tubes

Protocol:

  • Thaw the stock solution at room temperature.

  • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentration.

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.

  • Gently mix the working solution before adding it to the cells.

  • Always include a vehicle control (cell culture medium with the same final concentration of the organic solvent) in your experimental setup.

dot

G cluster_dilution Working Solution Preparation stock 10 mM Stock in DMSO intermediate Intermediate Dilution (in culture medium) stock->intermediate Serial Dilution final Final Working Solution (≤ 0.5% DMSO) intermediate->final Final Dilution

Caption: Serial dilution scheme for working solution preparation.

Application in PROTAC Development: A Conceptual Workflow

This compound is a fundamental component in the synthesis of PROTACs. Once incorporated into a PROTAC molecule, the resulting conjugate's efficacy is evaluated through a series of in vitro assays.

Conceptual Signaling Pathway for PROTAC Action

PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

dot

G cluster_protac PROTAC Mechanism of Action protac PROTAC (containing PEG linker) poi Protein of Interest (POI) protac->poi e3 E3 Ubiquitin Ligase protac->e3 ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub_poi Polyubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin ub->ternary proteasome Proteasome ub_poi->proteasome degradation POI Degradation proteasome->degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the key steps to assess the degradation of a target protein induced by a PROTAC synthesized using a linker such as this compound.

Materials:

  • Cells expressing the protein of interest

  • PROTAC working solutions

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Compare the normalized intensities of the PROTAC-treated samples to the vehicle control to determine the extent of protein degradation.

Troubleshooting

  • Poor Solubility: If this compound or a derived compound does not dissolve readily in the initial organic solvent, gentle warming (e.g., to 37°C) in addition to vortexing and sonication may be helpful. Always use anhydrous solvents to prevent hydrolysis.

  • Precipitation in Aqueous Solutions: When diluting the organic stock solution into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing the aqueous solution to prevent precipitation. If precipitation occurs, a lower final concentration or the use of a co-solvent may be necessary.

  • Cell Toxicity: If significant cell death is observed, ensure the final concentration of the organic solvent is within the tolerated range for your cell line. Perform a dose-response curve for the solvent alone to determine its toxicity profile.

Conclusion

This compound is a versatile linker with favorable solubility properties that make it suitable for a wide range of in vitro applications, particularly in the synthesis of PROTACs. Proper handling and solubilization are crucial for obtaining reliable and reproducible results. The protocols and guidelines provided in these application notes offer a starting point for researchers to effectively utilize this compound in their studies. It is always recommended to perform small-scale solubility tests and vehicle control experiments to optimize conditions for specific experimental setups.

References

Application Notes and Protocols: Reaction of Boc-NH-PEG1-C5-OH with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a valuable bifunctional linker commonly employed in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a Boc-protected amine and a terminal hydroxyl group, allowing for sequential and controlled conjugation to different molecules. This document provides detailed application notes and experimental protocols for the reaction of the hydroxyl group of this compound with carboxylic acids to form an ester linkage. This reaction is a fundamental step in the construction of more complex molecules, such as PROTACs, where a moiety is linked to a warhead or an E3 ligase ligand.

Reaction Overview: Esterification

The reaction between the terminal hydroxyl group of this compound and a carboxylic acid is an esterification. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the hydroxyl group of the PEG linker. Common methods for carboxylic acid activation include the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Key Applications

  • PROTAC Synthesis: This reaction is integral to the modular assembly of PROTACs, where the linker is first conjugated to one part of the final molecule (e.g., a ligand for an E3 ligase) before the deprotection of the Boc group and subsequent reaction of the newly freed amine.

  • Bioconjugation: Attachment of small molecules, fluorophores, or other reporter groups to biomolecules or surfaces that have been functionalized with carboxylic acids.

  • Drug Delivery: Modification of drug molecules containing carboxylic acid groups to improve their pharmacokinetic properties by attaching a PEG linker.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound with a generic carboxylic acid using common coupling agents. Please note that optimal conditions may vary depending on the specific carboxylic acid used.

ParameterDCC/DMAP MethodEDC/HOBt Method(Boc)2O/DMAP Method
Carboxylic Acid (eq.) 1.01.01.0
This compound (eq.) 1.0 - 1.21.0 - 1.21.0 - 1.2
Coupling Agent (eq.) 1.1 - 1.3 (DCC)1.2 - 1.5 (EDC)1.5 - 2.0 ((Boc)2O)
Catalyst/Additive (eq.) 0.1 - 0.2 (DMAP)1.0 - 1.2 (HOBt)0.1 - 0.2 (DMAP)
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Dichloromethane (DCM)
Temperature (°C) 0 to Room Temperature0 to Room TemperatureRoom Temperature
Reaction Time (h) 2 - 124 - 181 - 6
Typical Yield (%) 70 - 9065 - 8575 - 95
Byproducts Dicyclohexylurea (DCU)EDC-urea, HOBtt-Butanol, CO2
Purification Filtration, ChromatographyAqueous work-up, ChromatographyChromatography

Experimental Protocols

Protocol 1: Esterification using DCC and DMAP

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Carboxylic acid of interest

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous DCM.

  • Add DMAP (0.15 eq.) to the solution and stir until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate container, dissolve DCC (1.2 eq.) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction at room temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ester.

Protocol 2: Esterification using EDC and HOBt

This protocol outlines the procedure for esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt). This method is often preferred when the starting materials or products are more water-soluble.

Materials:

  • Carboxylic acid of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine) (optional, if starting with a carboxylic acid salt)

  • Argon or Nitrogen for inert atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.3 eq.) to the reaction mixture in one portion. If the carboxylic acid is in its salt form, add DIPEA (1.5 eq.).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water, 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure ester product.

Mandatory Visualizations

Reaction_Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., DCC, EDC) CouplingAgent->ActivatedEster Product Ester Product ActivatedEster->Product Byproduct Byproduct (e.g., DCU, EDC-urea) ActivatedEster->Byproduct BocPEGOH This compound BocPEGOH->Product Nucleophilic Attack

Caption: General mechanism of carboxylic acid activation and subsequent esterification.

Experimental_Workflow start Start dissolve Dissolve Carboxylic Acid and this compound in anhydrous solvent start->dissolve add_catalyst Add Catalyst/Additive (e.g., DMAP, HOBt) dissolve->add_catalyst cool Cool to 0 °C add_catalyst->cool add_coupling Add Coupling Agent (e.g., DCC, EDC) cool->add_coupling react React at Room Temperature (Monitor by TLC/LC-MS) add_coupling->react workup Work-up (Filtration/Extraction) react->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the esterification reaction.

Application Notes and Protocols for PROTAC Design and Linker Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] Upon entering a cell, the PROTAC forms a ternary complex with the POI and the E3 ligase.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.

The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The linker's length, composition, rigidity, and attachment points all significantly influence the formation and stability of the ternary complex, and ultimately, the degradation efficiency of the molecule.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Recycling PROTAC Recycling Ternary_Complex->Recycling Release Proteasome 26S Proteasome Ubiquitination->Proteasome [Ub]n-POI Degradation POI Degradation Proteasome->Degradation Ub Ub

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Selection Criteria

The rational design of the linker is paramount for developing a successful PROTAC. Key parameters to consider include its length, chemical composition (flexibility and rigidity), and the attachment points to the two ligands.

Linker Length

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.

  • Too short: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: Conversely, a linker that is too long might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination, or it may lead to unproductive binding modes.

Systematic variation in linker length, often by adding or removing ethylene (B1197577) glycol units or alkyl chains, is a common strategy to identify the optimal length for maximal degradation.

Linker Composition and Rigidity

The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.

  • Flexible Linkers: The most common flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.

    • PEG Linkers: Enhance hydrophilicity and can improve the solubility of the PROTAC.

    • Alkyl Linkers: Are more hydrophobic, which can improve cell permeability but may decrease solubility.

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or triazole rings can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can improve selectivity.

Attachment Points (Exit Vectors)

The points at which the linker is attached to the POI and E3 ligase ligands, known as exit vectors, are crucial. The exit vector can significantly influence the relative orientation of the recruited proteins within the ternary complex, thereby affecting its stability and the efficiency of ubiquitination. The selection of attachment points is typically guided by analyzing solvent-exposed areas of the ligand-protein interfaces.

Linker Design and Optimization Workflow

Linker_Design_Workflow Start Start: Define POI and E3 Ligase Ligands Design_Library Design Linker Library (Vary Length, Composition, Attachment Points) Start->Design_Library Synthesize Synthesize PROTAC Library Design_Library->Synthesize Biochemical_Assays Biochemical Assays (Ternary Complex Formation) Synthesize->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Ubiquitination) Biochemical_Assays->Cellular_Assays Analyze_Data Analyze Data (DC50, Dmax, Cooperativity) Cellular_Assays->Analyze_Data Analyze_Data->Design_Library Suboptimal, Redesign Lead_Candidate Lead PROTAC Candidate Analyze_Data->Lead_Candidate Optimal Linker Identified Optimization Further Optimization Lead_Candidate->Optimization

Caption: A rational workflow for PROTAC linker selection and optimization.

Quantitative Data Summary

The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on PROTAC performance.

Table 1: Impact of Linker Length on BRD4 Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference Cell Line
PROTAC APEG12>1000<20HeLa
PROTAC BPEG1650>90HeLa
PROTAC CPEG2025075HeLa

Data is illustrative and compiled from general principles discussed in the literature.

Table 2: Comparison of Linker Compositions for a KRAS G12D Degrader

PROTACLinker TypeDC50 (nM)Cell Permeability (Papp, 10⁻⁶ cm/s)Ternary Complex Stability (Kd, ternary, nM)
Degrader 1Alkyl Chain87.85.2150
Degrader 2PEG Chain150.52.1275
Degrader 3Rigid Piperazine45.24.880

Data is illustrative and based on trends reported in the literature.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells after treatment with a PROTAC. This is a fundamental assay to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids for expressing NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • PROTAC compound

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with 460 nm and >610 nm filters

Methodology:

  • Cell Transfection:

    • Co-transfect cells with plasmids encoding the NanoLuc®-POI (energy donor) and HaloTag®-E3 ligase (energy acceptor).

  • Cell Plating:

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment:

    • Add a serial dilution of the PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate.

    • Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation. The data can be plotted to determine the concentration of PROTAC that gives the maximal ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This protocol outlines a biochemical assay to directly measure the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Purified recombinant POI

  • Purified recombinant E1, E2, and E3 ligase complex

  • Biotinylated Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Streptavidin-coated plates or beads for detection

  • Anti-POI antibody

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer, ATP, biotinylated ubiquitin, E1, E2, E3 ligase complex, and the POI.

    • Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Ubiquitination Reaction:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination reaction to proceed.

  • Detection of Ubiquitination (ELISA-based):

    • Coat a 96-well plate with a capture antibody against the POI.

    • Add the reaction mixtures to the wells and incubate to allow the POI to bind.

    • Wash the wells to remove unbound components.

    • Add HRP-conjugated streptavidin to detect the biotinylated ubiquitin attached to the POI.

    • Wash the wells and add a colorimetric HRP substrate.

    • Measure the absorbance using a plate reader. An increase in signal corresponds to an increase in POI ubiquitination.

Alternative Detection (Western Blot):

  • Stop the ubiquitination reaction by adding SDS-PAGE sample buffer.

  • Run the samples on an SDS-PAGE gel and transfer to a membrane.

  • Probe the membrane with an anti-ubiquitin antibody or streptavidin-HRP to visualize the ladder of polyubiquitinated POI.

Workflow for PROTAC Evaluation

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Evaluation Pipeline Synthesized_PROTAC Synthesized PROTAC Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR) Synthesized_PROTAC->Ternary_Complex_Assay Ubiquitination_Assay In Vitro / In-Cell Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Lead_Optimization Lead Optimization DC50_Dmax->Lead_Optimization

Caption: Key experimental stages for evaluating a novel PROTAC.

References

Application Notes and Protocols for Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG1-C5-OH is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This linker features a Boc-protected amine and a terminal hydroxyl group, connected by a short polyethylene (B3416737) glycol (PEG) and an alkyl spacer. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for sequential and controlled conjugation to a target protein ligand and an E3 ligase ligand.

These application notes provide a comprehensive guide to the utilization of this compound in the synthesis of PROTACs, including detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and development.

Chemical Properties and Storage

PropertyValue
Chemical Name tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate
Molecular Formula C12H25NO4
Molecular Weight 247.34 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)
Storage Conditions Store at -20°C for long-term storage. Keep dry and protected from light.

Application: PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The synthesis of a PROTAC using this compound typically involves a three-stage process:

  • Deprotection of the Boc-protected amine.

  • Activation of the terminal hydroxyl group.

  • Sequential conjugation to the E3 ligase ligand and the target protein ligand.

PROTAC Signaling Pathway

PROTAC_pathway cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC PROTAC Target_Protein Target Protein of Interest (POI) PROTAC->Target_Protein Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary_Complex->PROTAC_recycled Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are generalized protocols and may require optimization based on the specific properties of the E3 ligase and target protein ligands.

Experimental Workflow for PROTAC Synthesis

experimental_workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection Step 1: Boc Deprotection start->deprotection amine_intermediate H2N-PEG1-C5-OH deprotection->amine_intermediate activation Step 2: Hydroxyl Activation (e.g., Tosylation) amine_intermediate->activation activated_linker H2N-PEG1-C5-OTs activation->activated_linker conjugation1 Step 3a: Conjugation to E3 Ligase Ligand activated_linker->conjugation1 e3_ligand_linker E3 Ligand-Linker Intermediate conjugation1->e3_ligand_linker conjugation2 Step 4: Conjugation to Target Protein Ligand e3_ligand_linker->conjugation2 final_protac Final PROTAC Molecule conjugation2->final_protac purification Purification (e.g., HPLC) final_protac->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end Pure PROTAC characterization->end

Caption: A generalized experimental workflow for PROTAC synthesis.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 eq, or a 20-50% v/v solution in DCM) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For neutralization, dissolve the residue in DCM and wash with saturated NaHCO3 solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo to obtain the deprotected product, H2N-PEG1-C5-OH.

Quantitative Data (Typical):

ParameterValue
Reaction Time 1 - 2 hours
Temperature 0°C to Room Temperature
TFA (eq) 10 - 20
Yield >95%
Protocol 2: Activation of the Terminal Hydroxyl Group

This protocol describes the activation of the terminal hydroxyl group by tosylation, which converts it into a good leaving group for subsequent nucleophilic substitution.

Materials:

  • H2N-PEG1-C5-OH (from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • p-Toluenesulfonyl chloride (TsCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve H2N-PEG1-C5-OH (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TEA or DIPEA (1.5 - 2.0 eq) to the solution.

  • Cool the reaction mixture to 0°C.

  • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel) to yield the activated linker.

Quantitative Data (Typical):

ParameterValue
Reaction Time 2.5 - 4.5 hours
Temperature 0°C to Room Temperature
TsCl (eq) 1.2
Yield 80 - 90%
Protocol 3: Conjugation to Ligands

This protocol outlines the general steps for conjugating the activated linker to an E3 ligase ligand and a target protein ligand. The order of conjugation may vary depending on the specific synthetic strategy.

A. Conjugation with an Amine-Containing Ligand (via the Activated Hydroxyl)

Materials:

  • Activated linker (from Protocol 2)

  • Amine-containing ligand (E3 ligase or target protein ligand)

  • Dimethylformamide (DMF), anhydrous

  • DIPEA

Procedure:

  • Dissolve the amine-containing ligand (1.0 eq) and the activated linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir overnight under a nitrogen atmosphere.

  • Monitor by LC-MS.

  • Upon completion, dilute with ethyl acetate (B1210297) and wash with water and brine.

  • Dry, concentrate, and purify by flash chromatography or preparative HPLC.

B. Conjugation with a Carboxylic Acid-Containing Ligand (via the Amine)

Materials:

  • Deprotected linker (from Protocol 1) or the linker-ligand conjugate from step 3A

  • Carboxylic acid-containing ligand

  • DMF, anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

Procedure:

  • Dissolve the carboxylic acid-containing ligand (1.0 eq), HATU or HBTU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing linker or linker-ligand conjugate (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours.

  • Monitor by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated NaHCO3 and brine.

  • Dry, concentrate, and purify the final PROTAC by preparative HPLC.

Quantitative Data (Typical for Amide Coupling):

ParameterValue
Reaction Time 2 - 12 hours
Temperature Room Temperature
Coupling Agent HATU or HBTU
Yield 50 - 80%

Conclusion

This compound is a versatile and valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a modular and systematic approach to PROTAC design and synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this linker in their drug discovery and chemical biology endeavors. Optimization of the described procedures for specific ligands is recommended to achieve the best results.

Application Notes and Protocols for Boc-NH-PEG1-C5-OH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-NH-PEG1-C5-OH, a heterobifunctional linker, in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document outlines the synthesis of PROTACs incorporating this linker, as well as detailed protocols for evaluating their efficacy in cellular models.

Introduction to this compound in PROTAC Technology

PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a "warhead" that binds to the target protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two elements.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity and a defined length, which can be advantageous for optimizing PROTAC performance. The Boc-protected amine and the terminal hydroxyl group provide versatile handles for the sequential conjugation of the warhead and the E3 ligase ligand.

PROTAC Synthesis Utilizing this compound

The synthesis of a PROTAC using this compound is a modular process that can be adapted for various target proteins and E3 ligases. A general synthetic scheme involves the sequential coupling of the linker to the E3 ligase ligand and the warhead. The following is a representative protocol.

Protocol 1: General PROTAC Synthesis

Step 1: Coupling of E3 Ligase Ligand to this compound

  • Activation of E3 Ligase Ligand: If the E3 ligase ligand contains a carboxylic acid, activate it using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • Coupling Reaction: Add the this compound to the activated E3 ligase ligand solution. Stir the reaction at room temperature until completion, which can be monitored by LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and extract the product with a suitable organic solvent. Purify the resulting conjugate by flash column chromatography.

Step 2: Boc Deprotection

  • Cleavage of Boc Group: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Removal of Acid: After the reaction is complete (monitored by LC-MS), remove the solvent and excess TFA under reduced pressure.

Step 3: Coupling of the Warhead

  • Activation of Warhead: If the warhead contains a carboxylic acid, activate it using HATU and DIPEA in anhydrous DMF.

  • Final Coupling: Add the deprotected intermediate from Step 2 to the activated warhead solution. Stir at room temperature until the reaction is complete.

  • Final Purification: Purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.

Evaluation of PROTAC Efficacy

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro and cellular assays. The following protocols describe key experiments to assess the ability of a PROTAC to induce the degradation of a target protein.

Western Blot for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein following PROTAC treatment.

Protocol 2: Western Blot Analysis

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with a primary antibody specific for the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Data Presentation: Protein Degradation

Due to the absence of specific published data for PROTACs using this compound, the following table presents representative hypothetical data for a BRD4-targeting PROTAC in a human cancer cell line.

PROTAC Concentration (nM)% BRD4 Degradation (Dmax)
115
1045
10085
100095
DC50 (nM) ~25
TR-FRET Assay for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays can be used to measure the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

Protocol 3: TR-FRET Assay

  • Reagent Preparation: Prepare solutions of the tagged target protein (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged), the corresponding TR-FRET donor (e.g., anti-His-Tb) and acceptor (e.g., anti-GST-d2) antibodies, and the PROTAC.

  • Assay Plate Setup: In a microplate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (e.g., 2 hours).

  • Measurement: Measure the TR-FRET signal on a compatible plate reader.

Data Presentation: Ternary Complex Formation

The following table shows representative hypothetical data for the formation of a ternary complex.

PROTAC Concentration (nM)TR-FRET Ratio
0.11.1
11.8
103.5
1002.2
10001.5
NanoBRET™ Assay for Target Engagement

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the measurement of PROTAC engagement with the target protein in live cells.

Protocol 4: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a fluorescent tracer that binds to the target protein and a serial dilution of the PROTAC.

  • Substrate Addition and Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a luminometer.

Data Presentation: Target Engagement

The following table presents representative hypothetical data for target engagement.

PROTAC Concentration (nM)% Tracer Displacement
110
1030
10075
100090
IC50 (nM) ~50

Visualizing Key Processes in Targeted Protein Degradation

Signaling Pathway

PROTAC_Pathway PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Efficacy Evaluation Synthesis Synthesis of PROTAC with this compound Target_Engagement Target Engagement (NanoBRET) Synthesis->Target_Engagement Ternary_Complex Ternary Complex Formation (TR-FRET) Synthesis->Ternary_Complex Protein_Degradation Protein Degradation (Western Blot) Synthesis->Protein_Degradation Data_Analysis Data Analysis (DC50, Dmax, IC50) Target_Engagement->Data_Analysis Ternary_Complex->Data_Analysis Protein_Degradation->Data_Analysis

Caption: Experimental workflow for PROTAC development.

Logical Relationships in PROTAC Design

PROTAC_Design_Logic Warhead Warhead (Binds to POI) PROTAC_Molecule PROTAC Molecule Warhead->PROTAC_Molecule Linker Linker (this compound) Linker->PROTAC_Molecule E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC_Molecule Ternary_Complex_Formation Ternary Complex Formation PROTAC_Molecule->Ternary_Complex_Formation Degradation_Efficacy Degradation Efficacy Ternary_Complex_Formation->Degradation_Efficacy

Caption: Logical relationship of PROTAC components.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the acid-catalyzed deprotection of Boc-NH-PEG1-C5-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my this compound?

Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. Trifluoroacetic acid (TFA) is commonly used, and its concentration is a critical parameter.[1][2]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process. Insufficient reaction time or low temperatures may not allow the reaction to proceed to completion.[1][2]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, although short in PEG1, can create a local environment that sterically hinders the approach of the acid to the Boc-protected amine.[1]

  • Solvent Issues: The choice of solvent is crucial for ensuring that both the PEGylated substrate and the acid are well-solvated to allow for an efficient reaction. Dichloromethane (B109758) (DCM) is a common choice.

  • Substrate Solubility: Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and an incomplete reaction.

Q2: How can I monitor the progress of the Boc deprotection reaction?

Several analytical techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material (this compound) and the appearance of the deprotected product (H2N-PEG1-C5-OH). The deprotected amine is more polar and will exhibit a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise and quantitative assessment of the reaction. It allows for the accurate measurement of the starting material, the desired product, and any potential side products.

Q3: I'm observing side products after the deprotection. What could be the cause?

A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on your molecule by the released tert-butyl cation. If your molecule contains electron-rich aromatic rings or other sensitive functional groups, they may be susceptible to tert-butylation. To mitigate this, the use of "scavengers" such as triisopropylsilane (B1312306) (TIS) is recommended.

Troubleshooting Guide

Below is a summary of common issues, their potential causes, and recommended solutions for the incomplete deprotection of this compound.

Problem Potential Cause Recommended Solution Quantitative Parameters (Starting Point)
Incomplete Deprotection Insufficient acid concentrationIncrease the concentration of TFA in the reaction mixture.Start with 20% TFA in DCM, and increase to 50% if necessary.
Inadequate reaction timeExtend the reaction time and continue to monitor by TLC or LC-MS.Initial reaction time of 1-2 hours at room temperature.
Low reaction temperatureAllow the reaction to warm to room temperature after an initial period at 0°C.Start at 0°C for 30 minutes, then warm to room temperature.
Poor solubilityEnsure the this compound is fully dissolved in the solvent before adding the acid.A typical starting concentration is 0.1-0.2 M in DCM.
Presence of Side Products Alkylation by tert-butyl cationAdd a scavenger to the reaction mixture to trap the tert-butyl cation.Use 2.5-5% (v/v) of triisopropylsilane (TIS).
Difficulty in Product Isolation Product is a TFA saltThe deprotected amine will exist as a TFA salt. This can often be used directly in the next step.N/A
Residual TFACo-evaporate the crude product with a non-polar solvent to remove residual TFA.Co-evaporate with toluene (B28343) (3x) under reduced pressure.

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol outlines a standard procedure for the deprotection of this compound.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v). If your molecule is susceptible to alkylation, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Removal of Residual TFA: To remove residual TFA, add toluene to the residue and concentrate under reduced pressure. Repeat this process two more times. The resulting product is the TFA salt of the deprotected amine and can often be used in the subsequent step without further purification.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.

  • Spotting: Spot the aliquot onto a silica (B1680970) gel TLC plate alongside a spot of the starting material (this compound).

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of DCM and methanol).

  • Visualization: Visualize the spots using a suitable method, such as staining with ninhydrin (B49086) (for the free amine) or potassium permanganate. The deprotected product will have a lower Rf value than the starting material.

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavenger (TIS) cool->add_reagents react Stir at 0°C then warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete remove_tfa Co-evaporate with Toluene concentrate->remove_tfa product Product (TFA Salt) remove_tfa->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Troubleshooting_Tree start Incomplete Boc Deprotection? cause1 Check Reaction Time & Temperature start->cause1 Yes solution1 Increase reaction time or allow to warm to RT cause1->solution1 cause2 Check Acid Concentration solution1->cause2 solution2 Increase TFA concentration (e.g., 20% to 50%) cause2->solution2 cause3 Consider Stronger Acid solution2->cause3 solution3 Use 4M HCl in 1,4-dioxane

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Technical Support Center: Boc-NH-PEG1-C5-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Boc-NH-PEG1-C5-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioconjugation using this versatile linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a five-carbon alkyl spacer (C5), and a terminal hydroxyl group. This structure makes it a valuable tool in bioconjugation and drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine for further conjugation, while the terminal hydroxyl group can be activated to react with various functional groups on target molecules.

Q2: The terminal hydroxyl group of my this compound doesn't seem to react with my target molecule. Why is this happening?

The terminal hydroxyl group (-OH) of the linker is generally unreactive towards common functional groups like amines or thiols under standard physiological conditions. Direct conjugation is inefficient because it requires harsh conditions that could damage sensitive biomolecules. Therefore, the hydroxyl group must first be "activated" to convert it into a more reactive functional group capable of forming a stable covalent bond with your target molecule.

Q3: What are the common methods for activating the hydroxyl group of this compound?

Several methods can be employed to activate the terminal hydroxyl group. The choice of method depends on the functional group present on your target molecule. Common activation strategies include:

  • Esterification: For conjugation to primary amines, the hydroxyl group can be esterified with a carboxylic acid-containing molecule using carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as NHS (N-Hydroxysuccinimide).

  • Tosylation or Mesylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively, typically in the presence of a base like triethylamine (B128534). The resulting activated PEG can then react with nucleophiles such as amines, thiols, or other hydroxyl groups.

Q4: Is the Boc protecting group stable during the hydroxyl activation and conjugation steps?

The Boc protecting group is generally stable under neutral to basic conditions and in the presence of most nucleophiles.[1] It is, however, readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[1][2] Therefore, if your activation and conjugation reactions are performed at a neutral or slightly basic pH, the Boc group should remain intact. Avoid acidic conditions if you wish to keep the amine protected.

Troubleshooting Guide: Side Reactions in this compound Conjugation

This guide provides solutions to specific problems you might encounter during your conjugation experiments.

Issue 1: Low Yield of the Desired Conjugate
Potential Cause Recommended Solution
Inefficient activation of the PEG-hydroxyl group. Confirm the activation of the linker using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation reaction.
Hydrolysis of the activated PEG linker. Activated esters (e.g., NHS esters) are susceptible to hydrolysis, especially at higher pH. Perform the conjugation reaction immediately after activating and purifying the linker. Maintain an optimal pH for the conjugation reaction (typically pH 7.2-8.5 for amine coupling) to balance the rate of amidation against hydrolysis.[3]
Formation of N-acylurea byproduct. When using carbodiimides (e.g., EDC) for esterification, the O-acylisourea intermediate can rearrange to form an unreactive N-acylurea.[4] The addition of NHS or HOBt (Hydroxybenzotriazole) can minimize this side reaction by rapidly converting the intermediate to a more stable activated ester.
Suboptimal reaction conditions. Optimize the molar ratio of reactants. A slight excess of the activated PEG linker can drive the reaction to completion. Adjust the reaction temperature and time as needed, but be mindful of the stability of your target molecule.
Issue 2: Presence of Multiple Undesired Products in the Final Mixture
Potential Cause Recommended Solution
Reaction with non-target functional groups. If your target molecule has multiple nucleophilic sites (e.g., multiple lysine (B10760008) residues), you may get a mixture of products. Consider using site-directed mutagenesis to protect or remove reactive sites if possible. Alternatively, adjusting the reaction pH can sometimes provide selectivity for a specific functional group.
Side reactions with the Boc-protected amine. While generally stable, prolonged exposure to harsh conditions or unintended pH shifts could potentially lead to partial deprotection and subsequent reaction of the newly freed amine. Ensure your reaction conditions are compatible with the stability of the Boc group.
Formation of di-PEGylated species. If the target molecule has two reactive sites, di-PEGylation can occur. Using a stoichiometric amount or a slight excess of the activated PEG linker can help to minimize this. Purification by chromatography will be necessary to isolate the mono-PEGylated product.
Issue 3: Difficulty in Purifying the Final Conjugate
Potential Cause Recommended Solution
Similar physicochemical properties of the product and starting materials. Employ a combination of chromatographic techniques for purification. Size-exclusion chromatography (SEC) can separate molecules based on size, which is effective for removing unreacted small molecules from a larger PEGylated product. Reverse-phase HPLC (RP-HPLC) can be used to separate molecules based on hydrophobicity, which can help to resolve the desired product from unreacted PEG linker and other side products.
Presence of unreacted activated PEG. Quench the reaction by adding a small molecule with the same functional group as your target molecule (e.g., a primary amine like Tris or glycine) to consume any excess activated PEG before purification.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation
  • Dissolve this compound in anhydrous dichloromethane (B109758) (DCM).

  • Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., argon or nitrogen).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Protocol 2: Conjugation of Tosylated Boc-NH-PEG1-C5-OTs to an Amine-Containing Molecule
  • Dissolve the amine-containing target molecule in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Add the tosylated Boc-NH-PEG1-C5-OTs (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitor by LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired conjugate.

Visualizing Reaction Pathways and Troubleshooting

Boc_PEG_Conjugation_Workflow This compound Conjugation Workflow cluster_activation Activation of Hydroxyl Group cluster_conjugation Conjugation to Target Molecule cluster_troubleshooting Potential Side Reactions cluster_analysis Analysis and Purification start This compound activated_peg Activated Boc-NH-PEG1-C5-X (X = OTs, OMs, O-NHS ester, etc.) start->activated_peg Activation Reagent (e.g., TsCl, EDC/NHS) conjugate Desired Conjugate activated_peg->conjugate hydrolysis Hydrolysis of Activated PEG activated_peg->hydrolysis H2O, pH dependent n_acylurea N-acylurea Formation (with EDC) activated_peg->n_acylurea Rearrangement target Target Molecule (with -NH2, -SH, etc.) target->conjugate Conjugation Reaction side_reaction Reaction with Non-target Groups conjugate->side_reaction Multiple Reactive Sites analysis LC-MS, NMR conjugate->analysis purification HPLC, SEC analysis->purification

Caption: Workflow for this compound conjugation, including activation, reaction, and potential side reactions.

Troubleshooting_Logic Troubleshooting Logic for Low Conjugation Yield start Low or No Conjugate Detected check_activation Was the PEG-OH activation confirmed? start->check_activation check_conditions Are reaction conditions optimal? check_activation->check_conditions Yes activation_fail Re-run activation step. Verify with NMR/MS. check_activation->activation_fail No check_reagents Are reagents fresh and pure? check_conditions->check_reagents Yes optimize_conditions Optimize pH, temperature, and molar ratios. check_conditions->optimize_conditions No reagents_ok Investigate target molecule stability and steric hindrance. check_reagents->reagents_ok Yes replace_reagents Use fresh, high-purity reagents. check_reagents->replace_reagents No activation_fail->start optimize_conditions->start replace_reagents->start

Caption: A logical flowchart for troubleshooting low yield in this compound conjugation reactions.

References

Optimizing linker length in PROTAC design for better efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC® linker design and optimization. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal linker length for a PROTAC?

The ideal linker length for a PROTAC is highly dependent on the specific protein of interest (POI) and the E3 ligase being recruited.[1] There is no single "one-size-fits-all" answer, and empirical testing is often necessary to identify the most potent degrader.[1]

  • Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Too long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[1]

Studies have shown that even minor changes in linker length can significantly impact degradation efficacy. For example, in the degradation of estrogen receptor α (ERα), a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy. Similarly, for p38α degradation, a linker length of 15-17 atoms was most effective.

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. These are popular due to their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures like those incorporating piperazine, piperidine, or triazole rings, which can help to modulate the conformational flexibility and physicochemical properties of the PROTAC. The choice of linker composition can influence a PROTAC's solubility, cell permeability, and metabolic stability.

Q3: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't see any significant degradation. What could be the issue?

This is a common challenge in PROTAC development and often points to a problem with the formation of a stable and productive ternary complex. Several linker-related factors could be at play:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to properly orient the target protein and the E3 ligase for ubiquitination.

  • Incorrect Linker Composition or Rigidity: The flexibility or rigidity of the linker can impact the conformational dynamics of the ternary complex.

  • Unfavorable Ternuary Complex Conformation: The linker might position the target protein in a way that the lysine (B10760008) residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.

  • Poor Physicochemical Properties: The linker could contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.

Q4: I'm observing a "hook effect" with my PROTAC. How can linker design help mitigate this?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex. While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity. By optimizing the linker to promote more stable and cooperative ternary complex formation, the propensity for binary complex formation at higher concentrations can be reduced.

Troubleshooting Guides

Problem: No or poor target degradation despite good binary binding.

This guide provides a systematic workflow to troubleshoot PROTACs that exhibit good binding to both the target protein and the E3 ligase individually but fail to induce significant degradation.

Troubleshooting_Poor_Degradation Start Start: Good Binary Binding, No Degradation Synthesize_Series Synthesize a series of PROTACs with varying linker lengths Start->Synthesize_Series Assess_Degradation Assess degradation efficacy (e.g., Western Blot) Synthesize_Series->Assess_Degradation Degradation_Observed Degradation Observed? Assess_Degradation->Degradation_Observed Optimize_Further Optimize linker composition (rigidity, solubility) Degradation_Observed->Optimize_Further Yes Biophysical_Assays Evaluate ternary complex formation (SPR, ITC, FRET) Degradation_Observed->Biophysical_Assays No End_Success End: Optimized PROTAC Optimize_Further->End_Success Complex_Forms Productive Complex Forms? Biophysical_Assays->Complex_Forms Permeability_Assay Assess cell permeability and efflux Complex_Forms->Permeability_Assay Yes End_Reevaluate Re-evaluate warhead/E3 ligand or attachment points Complex_Forms->End_Reevaluate No Permeability_Assay->End_Reevaluate

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

Data Presentation

Table 1: Impact of Linker Length on Degradation of Target Protein X

PROTAC IDLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-A1PEG1225075
PROTAC-A2PEG165095
PROTAC-A3PEG2030070
PROTAC-B1Alkyl1140060
PROTAC-B2Alkyl158090
PROTAC-B3Alkyl1955055

Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and treat with varying concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR can be used to directly measure the formation and stability of the ternary complex.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized protein to measure the binary binding affinity.

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can be used to determine the cooperativity of the system.

Protocol 3: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.

Materials:

  • Cells co-transfected with plasmids for your target protein and HA-tagged ubiquitin

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Stringent cell lysis buffer (e.g., containing 1% SDS)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibody against HA-tag

Procedure:

  • Cell Transfection and Treatment: Co-transfect cells and treat with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt non-covalent protein-protein interactions.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates.

  • Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and perform a Western blot using an anti-HA antibody to detect ubiquitinated target protein.

Signaling Pathways and Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The general mechanism of PROTAC-induced protein degradation.

References

How to improve the solubility of Boc-NH-PEG1-C5-OH constructs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-NH-PEG1-C5-OH constructs. The information provided is intended to address common challenges, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is a heterobifunctional PEG linker designed with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility in aqueous media.[1][2][3][4] Generally, it is soluble in water, aqueous buffers, and a range of common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[5] Its solubility is typically lower in alcohols and ether.

Q2: Why is the PEG linker included in this construct?

The polyethylene glycol (PEG) spacer is incorporated to improve the physicochemical properties of the molecule. For larger constructs, such as Proteolysis Targeting Chimeras (PROTACs) where this molecule often serves as a linker, the PEG chain enhances the overall solubility and can improve cell permeability.

Q3: Can I expect the solubility to be the same as other Boc-protected PEG linkers?

While the PEG1 moiety contributes to hydrophilicity, the C5-OH alkyl chain introduces a degree of hydrophobicity. Therefore, the solubility profile may differ from other Boc-NH-PEG constructs with different end groups (e.g., -COOH). Qualitative solubility information for similar compounds can be found in the table below.

Q4: How does the Boc protecting group affect solubility?

The tert-butyloxycarbonyl (Boc) group is relatively non-polar and can decrease aqueous solubility compared to a free amine. However, it is generally stable under neutral and basic conditions, allowing for a range of solvent systems to be used. Deprotection of the Boc group is typically achieved under acidic conditions, which will yield a more polar, and often more water-soluble, amine salt.

Troubleshooting Guide: Solubility Issues

This guide addresses specific issues that researchers may encounter when trying to dissolve this compound constructs.

Problem: The this compound construct is not dissolving in my chosen solvent.

Possible Cause 1: Inappropriate Solvent Choice

While generally soluble in polar solvents, the specific concentration and the presence of other functionalities on a larger molecule incorporating this linker can affect solubility.

  • Troubleshooting Steps:

    • Consult the Solubility Table: Refer to the table below for a list of solvents that are generally effective for similar compounds.

    • Solvent Polarity: Consider the overall polarity of your final construct. The C5 alkyl chain may necessitate the use of a less polar solvent or a co-solvent system.

    • Recommended Solvents: For challenging cases, start with DMSO or DMF. For a similar compound, Boc-NH-PEG1-OH, a solubility of up to 100 mg/mL in DMSO has been reported, although this may require sonication.

Possible Cause 2: Insufficient Energy to Overcome Lattice Energy

The compound may require energy input to dissolve, especially at higher concentrations.

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator to provide ultrasonic agitation. This is a common and effective method for dissolving PEGylated compounds.

    • Vortexing: Vigorous vortexing can also aid in dissolution.

    • Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can increase solubility. However, be cautious of potential degradation of other functional groups on your molecule at elevated temperatures. Monitor the stability of your compound under these conditions.

Possible Cause 3: Solvent Quality

The presence of water in hygroscopic organic solvents can impact the solubility of certain compounds.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: For organic solvents like DMSO and DMF, use freshly opened, anhydrous grade solvents.

    • Proper Storage: Store solvents under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

Possible Cause 4: pH of the Solution (for aqueous solutions)

While the this compound linker itself is not highly pH-sensitive, if it is part of a larger molecule with ionizable groups (e.g., carboxylic acids or other amines), the pH of the aqueous solution can significantly impact solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Carefully adjust the pH of the aqueous buffer to ionize functional groups on your molecule, which can enhance solubility. For example, for a molecule with a basic amine, lowering the pH will form a more soluble salt. Conversely, for an acidic moiety, increasing the pH will have a similar effect.

    • Buffer Selection: Choose a buffer system that is appropriate for the desired pH range and is compatible with your downstream experiments.

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Boc-NH-PEG Constructs

Compound FamilyWater & Aqueous BuffersCommon Organic Solvents (DMSO, DMF, CH₂Cl₂, Chloroform)Alcohols (Ethanol, Methanol)Ether
Boc-NH-PEG-COOHSolubleSolubleLess SolubleNot Soluble
Boc-NH-PEG-OHSolubleSolubleInformation not availableInformation not available

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Constructs

  • Solvent Selection: Based on the information in the troubleshooting guide and Table 1, select an appropriate initial solvent (e.g., DMSO for high concentration stock solutions, or an aqueous buffer for working solutions if the final construct is sufficiently polar).

  • Weighing: Accurately weigh the desired amount of the this compound construct in a suitable vial.

  • Solvent Addition: Add the selected solvent to the vial to achieve the target concentration.

  • Initial Dissolution: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator. Sonicate for 10-15 minute intervals, checking for dissolution between intervals.

  • Gentle Heating (optional): If sonication is insufficient, warm the solution in a water bath to 30-40°C while stirring or vortexing intermittently.

  • Co-Solvent Addition (if necessary): If the compound remains insoluble in a single solvent system (especially in aqueous buffers), consider adding a co-solvent. For example, a small percentage of DMSO or ethanol (B145695) can be added to an aqueous buffer to increase the solubility of less polar compounds. Start with a low percentage (e.g., 5-10% v/v) and gradually increase if needed, keeping in mind the compatibility with downstream applications.

  • pH Adjustment (for aqueous solutions): If your final molecule has ionizable groups, check the pH of the solution and adjust as necessary using dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to improve solubility.

  • Filtration: Once dissolved, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the resulting solution under appropriate conditions (typically at -20°C or -80°C for long-term storage) to prevent degradation.

Mandatory Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent Step 1: Re-evaluate Solvent Choice - Consult solubility table - Consider overall polarity - Try DMSO or DMF start->solvent energy Step 2: Apply Energy - Vortex vigorously - Sonicate in a water bath - Gentle warming (30-40°C) solvent->energy Still insoluble success Success: Compound Dissolved solvent->success Dissolved solvent_quality Step 3: Check Solvent Quality - Use anhydrous grade solvents - Ensure proper storage energy->solvent_quality Still insoluble energy->success Dissolved co_solvent Step 4: Use a Co-solvent System - Add a small percentage of a miscible organic solvent (e.g., DMSO, Ethanol) to aqueous buffers solvent_quality->co_solvent Still insoluble solvent_quality->success Dissolved ph_adjust Step 5: Adjust pH (for aqueous solutions) - Modify pH to ionize functional groups on the final construct co_solvent->ph_adjust Still insoluble co_solvent->success Dissolved ph_adjust->success Dissolved fail Consult Technical Support ph_adjust->fail Still insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues with this compound constructs.

G Factors Influencing Solubility solubility Solubility of This compound Construct solvent Solvent Properties - Polarity - Hygroscopicity - Co-solvent presence solubility->solvent solute Solute Properties - PEG1 linker (hydrophilic) - C5 alkyl chain (hydrophobic) - Boc group (non-polar) - Other functionalities solubility->solute conditions Experimental Conditions - Temperature - pH (for aqueous solutions) - Physical agitation (vortexing, sonication) solubility->conditions

Caption: Key factors that influence the solubility of this compound constructs in a given system.

References

Technical Support Center: Preventing Protein Aggregation with Boc-NH-PEG1-C5-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during conjugation with Boc-NH-PEG1-C5-OH.

Frequently Asked Questions (FAQs)

Q1: My protein is aggregating after adding the this compound reagent. What are the potential causes?

Protein aggregation upon addition of a PEGylating reagent like this compound can be attributed to several factors:

  • Hydrophobicity: The Boc (tert-Butyloxycarbonyl) group and the C5 hydrocarbon chain in the linker can introduce hydrophobicity. When multiple molecules are conjugated to the protein surface, it can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][2]

  • High Molar Excess of Reagent: Using a large molar excess of the PEG reagent can lead to precipitation of the reagent itself or cause extensive and uncontrolled modification of the protein, which may result in aggregation.[2]

  • Suboptimal Reaction Conditions: The buffer pH, ionic strength, and temperature can significantly impact protein stability.[1][3] If the reaction buffer is not optimal for your specific protein, it can lead to instability and aggregation even before the addition of the reagent.

  • Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions, which can lead to the formation of aggregates.

Q2: How can I optimize the reaction conditions to minimize aggregation?

Optimizing key reaction parameters is crucial for successful conjugation with minimal aggregation. The following table provides recommended starting conditions that can be adjusted based on your specific protein's characteristics.

ParameterRecommended Starting ConditionRationale
Protein Concentration 1-5 mg/mLHigher concentrations can improve reaction efficiency but may increase aggregation risk. If aggregation occurs, try reducing the protein concentration.
Molar Ratio (PEG:Protein) 5:1 to 20:1A higher molar excess can drive the reaction but also increases the risk of over-labeling and aggregation. Start with a lower ratio and empirically determine the optimal balance.
pH 7.2 - 8.0NHS ester reactions are most efficient at a slightly alkaline pH. However, some proteins may be less stable at higher pH. A pH closer to physiological (7.4) may be necessary for sensitive proteins, though the reaction will be slower.
Temperature 4°C to Room TemperatureLower temperatures (4°C) can slow down both the labeling reaction and the process of protein unfolding and aggregation, requiring longer incubation times.
Incubation Time 1-4 hours at RT; 4-12 hours at 4°CThis should be optimized based on the reaction temperature and the desired degree of labeling.
Mixing Gentle, continuous mixingPrevents localized high concentrations of the reagent and ensures a homogenous reaction.

Q3: What is the best buffer to use for this conjugation?

The ideal buffer maintains protein stability while allowing the conjugation reaction to proceed efficiently. Since every protein is different, there is no single "best" buffer. However, here are some general guidelines:

  • Amine-Free Buffers: It is crucial to use buffers that do not contain primary amines (e.g., Tris), as they will compete with the protein for reaction with the NHS ester of the activated this compound.

  • Recommended Buffers: Phosphate-buffered saline (PBS) and HEPES are commonly used for NHS ester conjugations.

  • Buffer Additives (Excipients): The addition of stabilizing excipients can help prevent aggregation. The following table lists some common excipients and their recommended concentrations.

ExcipientRecommended ConcentrationMechanism of Action
Glycerol 5-20% (v/v)Acts as an osmolyte, stabilizing the protein's native structure.
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.
Sucrose/Trehalose 5-10% (w/v)Stabilize proteins through preferential exclusion.
Polysorbate 20 (Tween-20) 0.01-0.1% (v/v)Non-ionic detergent that can prevent surface-induced aggregation.
Reducing Agents (e.g., DTT, TCEP) 1-5 mMPrevents the formation of non-native disulfide bonds, which can cause aggregation. Note: Ensure the reducing agent does not interfere with your protein's structure or the conjugation chemistry.

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity or precipitates in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, high molecular weight bands can indicate the presence of covalent aggregates.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the conjugation of proteins with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Protein Aggregation start Protein Aggregation Observed check_reagent Check Reagent Preparation & Addition start->check_reagent check_protein Assess Protein Quality check_reagent->check_protein Yes reagent_sol Is the PEG reagent fully dissolved before addition? check_reagent->reagent_sol No reagent_add Is the reagent added slowly with gentle mixing? check_reagent->reagent_add No optimize_reaction Optimize Reaction Conditions check_protein->optimize_reaction No protein_pure Is the initial protein sample monomeric and aggregate-free? check_protein->protein_pure No protein_conc Is the protein concentration too high? check_protein->protein_conc Yes add_excipients Incorporate Stabilizing Excipients optimize_reaction->add_excipients Yes reaction_params Are the pH, temperature, and molar ratio optimized? optimize_reaction->reaction_params No buffer_choice Is the buffer appropriate (amine-free) and optimal for protein stability? optimize_reaction->buffer_choice No add_stabilizers Action: Add excipients like glycerol, arginine, or non-ionic detergents to the reaction buffer. add_excipients->add_stabilizers dissolve_reagent Action: Ensure complete dissolution of the PEG reagent in an appropriate solvent (e.g., DMSO) before adding to the protein solution. reagent_sol->dissolve_reagent slow_addition Action: Add the dissolved reagent dropwise while gently stirring the protein solution. reagent_add->slow_addition purify_protein Action: Purify the protein using SEC immediately before conjugation to remove any pre-existing aggregates. protein_pure->purify_protein lower_conc Action: Reduce the protein concentration. protein_conc->lower_conc adjust_params Action: Perform a matrix of experiments to optimize pH, temperature, and molar ratio. reaction_params->adjust_params change_buffer Action: Screen different amine-free buffers (e.g., PBS, HEPES) for optimal protein stability. buffer_choice->change_buffer end Aggregation Minimized dissolve_reagent->end slow_addition->end purify_protein->end lower_conc->end adjust_params->end change_buffer->end add_stabilizers->end ExperimentalWorkflow Experimental Workflow for PEGylation and Analysis start Start protein_prep Protein Preparation (Buffer Exchange, Concentration Adjustment) start->protein_prep peg_activation Activation of this compound (NHS Ester Formation) start->peg_activation conjugation Conjugation Reaction (Protein + Activated PEG) protein_prep->conjugation peg_activation->conjugation quenching Quenching (Addition of Tris buffer) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification analysis Analysis (SDS-PAGE, DLS, MS) purification->analysis end End analysis->end

References

Boc-NH-PEG1-C5-OH stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-NH-PEG1-C5-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in aqueous solutions and to offer troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The main stability concern for this compound in aqueous solutions is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. This reaction is highly dependent on the pH of the solution. The ether and alkyl components of the PEG1-C5 linker are generally stable under a wide range of aqueous conditions.

Q2: Under what pH conditions is the Boc group labile?

A2: The Boc group is an acid-labile protecting group.[1] It is susceptible to cleavage under acidic conditions, typically at a pH below 4. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to intentionally remove the Boc group.[1][2] It is generally stable in neutral and basic solutions.[3]

Q3: What are the degradation products of this compound in an acidic aqueous solution?

A3: Under acidic conditions, the Boc group is cleaved, resulting in the formation of the free amine (H2N-PEG1-C5-OH), carbon dioxide (CO2), and a tert-butyl cation.[1] The tert-butyl cation can further react to form tert-butanol (B103910) or isobutylene.

Q4: Can the tert-butyl cation generated during Boc deprotection cause side reactions?

A4: Yes, the tert-butyl cation is an electrophile and can alkylate other nucleophilic molecules in your reaction mixture, such as electron-rich aromatic rings or thiols. The use of scavengers, like anisole (B1667542) or thioanisole, can help to mitigate these side reactions.

Q5: How should I store aqueous solutions of this compound?

A5: For short-term storage, aqueous solutions should be prepared in a neutral or slightly basic buffer (pH 7-8) and kept at low temperatures (2-8 °C). For long-term storage, it is recommended to store the compound in its solid form at -20°C. If a stock solution is required, preparing it in an anhydrous organic solvent like DMSO and storing it at -80°C is preferable.

Troubleshooting Guides

Issue 1: Loss of Compound Integrity or Unexpected Reaction Products

Symptoms:

  • You observe a loss of the starting material peak corresponding to this compound in your analytical chromatogram (e.g., HPLC, LC-MS).

  • You identify new peaks in your chromatogram that may correspond to the deprotected amine or other byproducts.

  • Your downstream reaction yields are lower than expected, or you isolate unexpected products.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acidic pH of the Aqueous Solution The most common cause of Boc group cleavage is an acidic environment. Solution: 1. Measure the pH of your aqueous solution. 2. If the pH is acidic, adjust it to a neutral or slightly basic range (pH 7-8) using a suitable buffer (e.g., PBS, HEPES). 3. If your experimental protocol requires acidic conditions, consider the lability of the Boc group and plan your synthesis strategy accordingly. You may need to perform the deprotection as a separate, controlled step.
Prolonged Incubation in Aqueous Solution Even at neutral pH, very slow hydrolysis may occur over extended periods, especially at elevated temperatures. Solution: 1. Prepare aqueous solutions of this compound fresh for each experiment whenever possible. 2. If prolonged incubation is necessary, perform a stability study under your specific experimental conditions (see Experimental Protocols section) to determine the rate of degradation.
Presence of Lewis Acids Certain metal ions can act as Lewis acids and catalyze the cleavage of the Boc group. Solution: 1. Review your reaction components for the presence of potential Lewis acids. 2. If their presence is unavoidable, assess the stability of your compound under these conditions.
Issue 2: Variability in Experimental Results

Symptoms:

  • You observe inconsistent results between experimental runs using the same protocol.

  • The purity of your starting material seems to vary between aliquots.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Storage of Stock Solutions Aqueous stock solutions may degrade over time, leading to inconsistent concentrations of the active compound. Solution: 1. Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. 2. For aqueous stocks, store at 2-8°C for short-term use (days) and at -20°C or -80°C for longer-term storage. Always re-verify the purity of stored solutions before use. 3. The recommended storage for the pure compound is at -20°C for up to 3 years. Stock solutions in solvent can be stored at -80°C for 6 months or -20°C for 1 month.
Inconsistent pH of Buffers Variations in the pH of your buffers between experiments can lead to different rates of Boc group hydrolysis. Solution: 1. Calibrate your pH meter regularly. 2. Prepare fresh buffers for each set of experiments and verify the pH before use.

Data Presentation

The stability of the Boc group is highly dependent on the acidic reagent used for its cleavage. The following table summarizes typical conditions for Boc deprotection, which can be used as a reference for understanding its lability.

Table 1: Common Reagents and Conditions for Boc Group Cleavage

Reagent Solvent Typical Conditions Reference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, room temperature, 30-60 min
Hydrochloric Acid (HCl)Methanol, Ethyl Acetate (B1210297), or Dioxane1-4 M HCl, room temperature, 30-120 min
Formic Acid-80-90% aqueous solution, room temperature, several hours
Aluminum Chloride (AlCl3)Acetonitrile/DCMFor selective cleavage in the presence of other acid-sensitive groups

Experimental Protocols

Protocol 1: Stability Assessment of this compound in an Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL).

  • Dilute the stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4) to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Divide the solution into several aliquots in separate vials.

  • Incubate the vials at a specific temperature relevant to your experimental conditions (e.g., room temperature, 37°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and immediately quench any potential degradation by freezing it at -80°C or by adding a neutralizing agent if the buffer is acidic.

  • Analyze the samples by a suitable analytical method, such as RP-HPLC or LC-MS, to quantify the remaining percentage of this compound and identify any degradation products.

  • Plot the percentage of intact compound versus time to determine the stability profile.

Protocol 2: Analytical Method for Stability Assessment using RP-HPLC

Objective: To provide a general reverse-phase HPLC method for monitoring the stability of this compound.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Injection Volume: 10 µL.

Note: This is a starting method and may require optimization for your specific instrumentation and sample matrix. The use of TFA in the mobile phase will cause on-column deprotection, so the goal is to separate the original compound from its deprotected form and other impurities. For quantifying the stability in a buffered solution, a neutral mobile phase (e.g., using an ammonium (B1175870) acetate buffer) might be more appropriate, though peak shapes may be less sharp.

Visualizations

degradation_pathway Boc_PEG This compound Deprotected_PEG H2N-PEG1-C5-OH Boc_PEG->Deprotected_PEG Acidic Conditions (e.g., H+) Byproducts CO2 + t-Butyl Cation Boc_PEG->Byproducts troubleshooting_workflow start Unexpected Results Observed? check_ph Check pH of Aqueous Solution start->check_ph is_acidic Is pH < 6? check_ph->is_acidic adjust_ph Adjust pH to 7-8 with Buffer is_acidic->adjust_ph Yes check_storage Review Storage Conditions of Stock Solutions is_acidic->check_storage No end_node Problem Resolved adjust_ph->end_node improper_storage Improper Storage? check_storage->improper_storage prepare_fresh Prepare Fresh Solutions improper_storage->prepare_fresh Yes consider_lewis_acids Check for Lewis Acids in Reaction improper_storage->consider_lewis_acids No prepare_fresh->end_node consider_lewis_acids->end_node

References

Technical Support Center: Purification of Boc-NH-PEG1-C5-OH Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products of Boc-NH-PEG1-C5-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction mixture?

Common impurities include unreacted starting materials (this compound and the coupled molecule), excess coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if DCC is used, or HOBt/HATU derivatives), and potential side products from the reaction. If the Boc group is labile, partially deprotected material may also be present.

Q2: Which purification techniques are most suitable for the reaction products of this compound?

The choice of purification method depends on the properties of the reaction product, the nature of the impurities, and the desired scale and purity. The most common and effective methods include:

  • Flash Column Chromatography: Ideal for medium to large-scale purification to remove major impurities.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Excellent for achieving high purity, especially for small-scale purifications and for separating closely related impurities.[1][]

  • Liquid-Liquid Extraction (LLE): Useful for an initial work-up to remove water-soluble impurities like excess coupling agents (e.g., EDC hydrochloride and its urea (B33335) byproduct).[3]

Q3: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. For HPLC, the chromatogram provides real-time monitoring.

Q4: What are some common TLC stains for visualizing this compound and its derivatives?

Since PEG compounds are often not UV-active, a chemical stain is typically required for visualization on a TLC plate.[4] Common stains include:

  • Potassium Permanganate (KMnO₄): A general stain for organic compounds; it reacts with the PEG backbone and other functional groups.

  • P-Anisaldehyde: A versatile stain that can produce a range of colors with different functional groups.

  • Iodine: A simple and often effective method where the plate is exposed to iodine vapor.[4]

  • Ninhydrin: If the Boc group has been removed (intentionally or unintentionally), this stain will detect the free amine, appearing as a colored spot.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound reaction products.

Flash Column Chromatography
Problem Possible Cause Solution
Product co-elutes with impurities. Inappropriate solvent system polarity.Modify the solvent system. If the product and impurity are too close, a less polar or more polar solvent system might improve separation. Consider using a gradient elution.
Overloading the column.Reduce the amount of crude material loaded onto the column.
Streaking of the product on the TLC plate and column. The compound is very polar.Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
The compound is interacting strongly with the silica (B1680970) gel.Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica.
Low recovery of the product. The product is too polar and is not eluting from the column.Increase the polarity of the eluent significantly at the end of the chromatography to wash the column.
The product is unstable on silica gel.Minimize the time the compound spends on the column by using a faster flow rate or switching to a less harsh purification method.
Reversed-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing or fronting). Interaction of the compound with residual silanols on the column.Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
Column overload.Inject a smaller amount of the sample.
Product co-elutes with a close impurity. The gradient is too steep.Use a shallower gradient to improve resolution.
The column chemistry is not optimal.Try a different stationary phase (e.g., C4 instead of C18) or a column with a different particle size.
Low recovery of the product. The product is precipitating on the column or is irreversibly adsorbed.Ensure the mobile phase is compatible with the solubility of your product. A different organic modifier or pH may be necessary.
Liquid-Liquid Extraction (LLE)
Problem Possible Cause Solution
Formation of an emulsion. Vigorous shaking of the separatory funnel.Gently invert the funnel instead of shaking vigorously.
High concentration of surfactants or other amphiphilic molecules.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor separation of layers. The densities of the two phases are too similar.Add a solvent to one of the phases to alter its density.
Low recovery of the product in the organic phase. The product has significant water solubility.Perform multiple extractions with smaller volumes of the organic solvent. "Salting out" by adding a salt like NaCl to the aqueous layer can also decrease the solubility of the organic product in the aqueous phase.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column. Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder.

  • Elution: Run the column with the chosen eluent, collecting fractions. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often provide better separation.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for RP-HPLC Purification
  • Sample Preparation: Dissolve the sample in a suitable solvent, ideally the initial mobile phase, and filter it through a 0.22 µm syringe filter.

  • Column and Mobile Phase: Use a C18 or C4 column. A typical mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds. The specific gradient will need to be optimized for your particular product.

  • Fraction Collection: Collect fractions as they elute from the column, guided by the UV chromatogram.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvents, often by lyophilization if the product is not volatile.

General Protocol for Liquid-Liquid Extraction Work-up
  • Quenching: Quench the reaction mixture, for example, by adding water or a mild acid/base depending on the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Gently mix the layers and then allow them to separate. Drain the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, a mild base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product for further purification.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reaction This compound + Reagent coupling Coupling Agents (e.g., EDC/HOBt) lle Liquid-Liquid Extraction reaction->lle drying Drying and Concentration lle->drying crude_product Crude Product drying->crude_product flash_chrom Flash Chromatography hplc RP-HPLC flash_chrom->hplc Optional (for high purity) tlc TLC flash_chrom->tlc pure_product Pure Product flash_chrom->pure_product nmr_ms NMR / MS hplc->nmr_ms hplc->pure_product crude_product->flash_chrom troubleshooting_logic cluster_chromatography Chromatography Issues cluster_extraction Extraction Issues cluster_solutions_chrom Chromatography Solutions cluster_solutions_ext Extraction Solutions start Purification Issue Identified co_elution Co-elution of Product and Impurity start->co_elution streaking Product Streaking start->streaking low_recovery_chrom Low Recovery start->low_recovery_chrom emulsion Emulsion Formation start->emulsion low_recovery_ext Low Recovery start->low_recovery_ext sol_gradient Adjust Solvent Gradient/ Composition co_elution->sol_gradient sol_loading Reduce Column Loading co_elution->sol_loading sol_stationary_phase Change Stationary Phase co_elution->sol_stationary_phase sol_modifier Add Modifier to Eluent streaking->sol_modifier streaking->sol_stationary_phase low_recovery_chrom->sol_stationary_phase sol_increase_polarity Increase Eluent Polarity at the End low_recovery_chrom->sol_increase_polarity sol_brine Add Brine emulsion->sol_brine sol_gentle Gentle Mixing emulsion->sol_gentle sol_multiple_ext Perform Multiple Extractions low_recovery_ext->sol_multiple_ext sol_salting_out Use 'Salting Out' low_recovery_ext->sol_salting_out

References

Validation & Comparative

A Comparative Purity Analysis of Boc-NH-PEG1-C5-OH for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the success and reproducibility of their work. This is especially true for bifunctional linkers like tert-butyl (2-((5-hydroxypentyl)oxy)ethyl)carbamate (Boc-NH-PEG1-C5-OH), which are critical components in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of the purity of this compound, with a focus on standard analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will compare its typical purity with that of a common alternative, an Fmoc-protected PEG linker, and provide representative experimental protocols for these analyses.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a Boc-protected amine and a terminal hydroxyl group. The single ethylene (B1197577) glycol unit provides a short, hydrophilic spacer, while the terminal functional groups allow for sequential conjugation to two different molecules. Its purity is critical, as impurities can lead to undesired side reactions, difficult purification steps, and potentially inactive final compounds.

Purity Comparison: this compound vs. Alternatives

The purity of PEG linkers is typically assessed by a combination of chromatographic and spectroscopic methods. Here, we compare the typical purity of this compound with a representative alternative, Fmoc-NH-PEG-COOH.

ParameterThis compoundFmoc-NH-PEG-COOH (Alternative)Analytical Method
Typical Purity >95% to >98%>92% to >97%HPLC, NMR
Common Impurities Di-pegylated species, starting materials, de-Boc'd linker, formic acid, aldehydesDi-pegylated species, starting materials, de-Fmoc'd linker, dibenzofulvene adductsHPLC, LC-MS
Storage Stability Stable at -20°C for long term.Stable at 2-8°C.N/A

Table 1: Comparison of typical purity and related characteristics of this compound and a generic Fmoc-NH-PEG-COOH linker.

Experimental Protocols for Purity Analysis

Detailed, standardized protocols are essential for the accurate assessment of linker purity. Below are representative methods for HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. Reversed-phase HPLC, which separates molecules based on hydrophobicity, is particularly well-suited for PEG linkers.

Objective: To determine the purity of this compound by quantifying the area percent of the main peak relative to any impurity peaks.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile

Procedure:

  • Prepare the mobile phases and sample solution as described above.

  • Equilibrate the HPLC system and column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. It provides information on the chemical environment of hydrogen atoms within a molecule, confirming the presence of key functional groups and the absence of proton-bearing impurities.

Objective: To confirm the chemical structure of this compound and assess its purity by identifying and integrating characteristic proton signals.

Instrumentation and Conditions:

ParameterSpecification
NMR Spectrometer Bruker Avance 400 MHz or equivalent
Solvent Deuterated Chloroform (CDCl₃)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Temperature 25°C
Number of Scans 16

Procedure:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and compare the chemical shifts and integration values to the expected structure. The characteristic singlet of the nine protons of the Boc group should be observed around 1.44 ppm.[1]

Visualizing the Analytical Workflow

To better illustrate the process of purity analysis, the following diagrams outline the experimental workflows for HPLC and NMR.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Dissolve this compound (1 mg/mL) Inject Inject Sample (10 µL) Sample->Inject MobilePhase Prepare Mobile Phases (A: H2O+TFA, B: ACN+TFA) Equilibrate Equilibrate C18 Column MobilePhase->Equilibrate Equilibrate->Inject Run Run Gradient (10-90% B over 20 min) Inject->Run Detect UV Detection (210 nm) Run->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate

HPLC Purity Analysis Workflow

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Interpretation Dissolve Dissolve Sample (5-10 mg) in CDCl3 (0.7 mL) Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire 1H Spectrum (400 MHz) Transfer->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Analyze Analyze Spectrum (Chemical Shift, Integration) Process->Analyze Confirm Confirm Structure & Assess Purity Analyze->Confirm

¹H NMR Structural Confirmation Workflow

Conclusion

The purity of this compound is consistently high, typically exceeding 95-98%, as verified by standard analytical techniques like HPLC and NMR. This level of purity is crucial for its application in sensitive fields such as drug development and proteomics, ensuring reliable and reproducible results. While alternatives like Fmoc-protected linkers are also widely used, researchers should carefully consider the specific purity requirements of their application. The provided experimental protocols offer a robust framework for in-house quality assessment of this and similar PEG linkers.

References

Navigating the Mass Spectrometric Landscape of Boc-NH-PEG1-C5-OH and its Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation and targeted therapies, understanding the mass spectrometric behavior of linker molecules is paramount. This guide provides a comprehensive comparison of the mass spectrometry of Boc-NH-PEG1-C5-OH, a versatile PEG-based linker, and its conjugates. We delve into expected fragmentation patterns, ionization characteristics, and provide illustrative experimental data to support analytical strategies.

This compound and its derivatives are integral components in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutic agents. Their characterization by mass spectrometry is a critical step in confirming structure and purity. This guide will compare the analysis of the unconjugated linker to its behavior once conjugated to a payload molecule, offering insights into the interpretation of the resulting mass spectra.

Ionization and Fragmentation Behavior of this compound

Electrospray ionization (ESI) is the most common and suitable ionization technique for this compound and its conjugates due to their polar nature. In positive ion mode, the molecule readily forms protonated species [M+H]+, as well as adducts with sodium [M+Na]+ and potassium [M+K]+. The presence of the polyethylene (B3416737) glycol (PEG) chain can sometimes lead to the observation of a distribution of ions corresponding to different charge states, although for a short PEG chain like in this linker, the singly charged species are expected to be dominant.

The fragmentation of this compound is characterized by the lability of the tert-butyloxycarbonyl (Boc) protecting group. Under collision-induced dissociation (CID), the Boc group is readily lost as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da), resulting in prominent fragment ions.

Mass Spectrometry Data of a Representative Boc-NH-PEG-OH Compound

Parameter Value
Molecular Formula C9H19NO4
Molecular Weight 205.25 g/mol
Ionization Mode ESI Positive
Precursor Ion (m/z) 206.1 [M+H]+, 228.1 [M+Na]+

Table 1: Expected Mass Spectrometry Parameters for a Boc-NH-PEG-OH Analog

The fragmentation of this molecule would be expected to show a prominent neutral loss of the Boc group.

Precursor Ion (m/z) Fragmentation Fragment Ion (m/z) Neutral Loss (Da)
206.1Loss of isobutylene150.156
206.1Loss of Boc group106.1100

Table 2: Predicted Fragmentation Pattern of a Boc-NH-PEG-OH Analog

Comparison with Conjugates: A Hypothetical Example

When this compound is conjugated to a molecule of interest (e.g., a small molecule inhibitor), the mass spectrum will shift to reflect the increased mass. The fundamental fragmentation patterns, particularly the loss of the Boc group, will likely remain, providing a diagnostic signature.

Let's consider a hypothetical conjugate where this compound is linked to a generic payload with a molecular weight of 300 Da.

Compound Molecular Weight (Da) Expected [M+H]+ (m/z) Key Fragment Ion (m/z) (Loss of Boc)
This compound247.33248.34148.34
Hypothetical Conjugate547.33548.34448.34

Table 3: Comparison of Expected Mass-to-Charge Ratios for the Linker and a Hypothetical Conjugate

This comparative analysis is crucial for confirming successful conjugation and for the structural elucidation of the final product.

Experimental Protocols

A general protocol for the LC-MS analysis of this compound and its conjugates is provided below. Optimization of these conditions may be required for specific instruments and conjugates.

Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry (MS):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow: Nitrogen, 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments

Visualizing the Workflow and Fragmentation

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the key fragmentation pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry dissolve Dissolve in Mobile Phase inject Inject into LC dissolve->inject separate C18 Reversed-Phase Separation inject->separate esi Electrospray Ionization (ESI) separate->esi ms1 MS1 Scan (Full Scan) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Analysis) cid->ms2

Caption: Experimental workflow for LC-MS analysis.

fragmentation_pathway Precursor [this compound + H]+ Fragment1 [H-NH-PEG1-C5-OH + H]+ Precursor->Fragment1 CID

Caption: Key fragmentation of this compound.

The Linker's Dilemma: A Comparative Guide to Boc-NH-PEG and Alkyl Chain Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, with the linker component playing a pivotal role in determining the efficacy and drug-like properties of these heterobifunctional molecules. The choice between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, often Boc-NH-PEG, and a more lipophilic alkyl chain linker can profoundly impact a PROTAC's solubility, permeability, and ultimately its ability to degrade the target protein. This guide provides an objective, data-driven comparison of these two common linker types to inform rational PROTAC design.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between Boc-NH-PEG and alkyl chain linkers lies in their polarity and flexibility. PEG linkers, with their repeating ether oxygens, are inherently more hydrophilic, which generally enhances the aqueous solubility of the often large and lipophilic PROTAC molecule.[1][2] In contrast, alkyl linkers are hydrophobic and can improve membrane permeability.[] This trade-off between solubility and permeability is a central theme in PROTAC linker optimization.

Recent comparative studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in membrane permeability assays.[4] This has led to a resurgence in the use of alkyl linkers, particularly during lead optimization when systemic exposure becomes a primary focus.[4] However, the flexibility of PEG linkers can also be advantageous, as they are more likely to adopt folded conformations that shield the PROTAC's polar surface area, creating a more compact structure that can facilitate cell membrane traversal.

The selection of the linker is not merely a choice between solubility and permeability; it also critically influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and degradation.

Quantitative Data Comparison

The following tables summarize representative quantitative data illustrating the impact of linker choice on key PROTAC performance parameters. It is important to note that the optimal linker is highly dependent on the specific target protein, E3 ligase, and the overall structure of the PROTAC. The data presented here is intended to be illustrative of general trends.

Linker TypeDC50 (nM)Dmax (%)Target/E3 LigaseReference
Alkyl ChainVariableVariableVarious
PEGGenerally PotentHighVarious
Illustrative Example
Alkyl (C8)5085Hypothetical
PEG (4 units)2590Hypothetical
PEG (8 units)1595Hypothetical

Table 1: Impact of Linker on Degradation Efficacy (DC50 and Dmax). Lower DC50 values indicate higher potency, and higher Dmax values indicate greater efficacy. This table illustrates that PEG linkers often contribute to potent degradation, though the optimal length and composition are target-dependent.

Linker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)AssayReference
AlkylHigherPAMPA
PEGLowerPAMPA
Specific Example
Alkyl Linker0.002PAMPA
1-unit PEG Linker0.005PAMPA

Table 2: Impact of Linker on Permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess passive permeability. Higher Papp values indicate greater permeability. This data shows a specific case where a short PEG linker was more permeable than an alkyl linker, highlighting the complexity of predicting permeability based on linker type alone.

Linker TypeAqueous Solubility (µg/mL)Reference
AlkylLower
PEGHigher
Illustrative Example
Alkyl C85
PEG425
PEG860

Table 3: Impact of Linker on Aqueous Solubility. This table provides a fictionalized comparison to illustrate the general trend of increased aqueous solubility with the incorporation and extension of hydrophilic PEG linkers.

Signaling Pathways and Experimental Workflows

To understand the context of these comparisons, it is crucial to visualize the underlying biological mechanism and the experimental procedures used to generate the data.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

The above diagram illustrates how a PROTAC molecule brings a target protein and an E3 ubiquitin ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Experimental_Workflow cluster_permeability Permeability Assessment cluster_degradation Degradation Assessment cluster_solubility Solubility Assessment PAMPA PAMPA Assay Perm_data Permeability Data (Papp) PAMPA->Perm_data Caco2 Caco-2 Assay Caco2->Perm_data Cell_culture Cell Culture & PROTAC Treatment Lysis Cell Lysis Cell_culture->Lysis WB Western Blot Lysis->WB Deg_data Degradation Data (DC50, Dmax) WB->Deg_data Shake_flask Shake-Flask Method HPLC HPLC/LC-MS Analysis Shake_flask->HPLC Sol_data Solubility Data (µg/mL) HPLC->Sol_data

References

A Comparative Guide to the Efficacy of Different PEG Length Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules function by recruiting a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system to induce the degradation of the POI.[1][2][3] A critical, and often underestimated, component of a PROTAC is the linker that connects the POI-binding ligand to the E3 ligase-recruiting ligand.[1][2] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized due to their hydrophilicity, biocompatibility, and tunable length, which significantly influence the PROTAC's efficacy.

This guide provides a comparative analysis of how different PEG linker lengths affect PROTAC performance, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the rational design and optimization of PROTACs.

The Pivotal Role of the PEG Linker

The linker is not a mere spacer; it is an active contributor to the PROTAC's overall performance. Its length, composition, and flexibility are critical determinants for the formation and stability of a productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length is essential to induce the correct proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.

  • Linkers that are too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • Linkers that are too long might lead to a non-productive ternary complex where the ubiquitination sites on the target are not accessible to the E3 ligase, or result in an increased entropic penalty upon binding, which can decrease potency.

Furthermore, PEG linkers enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and lipophilic, thereby improving their pharmacokinetic profiles.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, demonstrating the impact of PEG linker length on the degradation of different target proteins.

Note: The data presented is compiled from different research articles, and experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.

Target ProteinE3 LigaseLinker Composition (PEG units)Linker Length (atoms, approx.)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα) VHL2 PEG12>1000<20Cyrus et al.
Estrogen Receptor α (ERα) VHL3 PEG16170>80Cyrus et al.
Estrogen Receptor α (ERα) VHL4 PEG20980~60Cyrus et al.
TANK-binding kinase 1 (TBK1) VHL< 4 PEG< 12No activityN/ACrew et al.
TANK-binding kinase 1 (TBK1) VHL4 PEG12100>90Crew et al.
TANK-binding kinase 1 (TBK1) VHL5 PEG1530>90Crew et al.
Cyclin-dependent kinase 9 (CDK9) CRBN3 PEG1125~90Bian et al.
Cyclin-dependent kinase 9 (CDK9) CRBN4 PEG1410>95Bian et al.
Cyclin-dependent kinase 9 (CDK9) CRBN5 PEG1715>95Bian et al.
Bruton's tyrosine kinase (BTK) CRBN2 PEG~9>100<50Zorba et al.
Bruton's tyrosine kinase (BTK) CRBN4 PEG~15<10>90Zorba et al.
Bruton's tyrosine kinase (BTK) CRBN5 PEG~18<10>90Zorba et al.

As the data illustrates, a systematic evaluation of different linker lengths is a crucial step in developing a potent PROTAC. The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. Below is a standard protocol for determining protein degradation via Western Blotting.

Protocol: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with PROTACs of varying linker lengths.

  • Cell Culture and Treatment:

    • Plate the relevant cell line (e.g., MCF7 for ERα) in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the different PEG-linker PROTACs. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for a predetermined period (e.g., 18-48 hours) to allow for protein degradation.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for differences in protein loading.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the key pathways and processes in PROTAC development.

PROTAC_Mechanism cluster_system Cellular Ubiquitin-Proteasome System PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Bridges POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Facilitates Polyubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades POI

Caption: The PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start PROTAC Design & Synthesis synthesis Synthesize PROTACs with Varying PEG Linker Lengths (e.g., n=2, 3, 4, 5) start->synthesis treatment Cell Treatment with PROTAC Library synthesis->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western Western Blot Analysis lysis->western analysis Densitometry & Data Analysis western->analysis dc50 Determine DC50 & Dmax analysis->dc50 optimization Identify Optimal Linker Length dc50->optimization

Caption: Experimental workflow for comparing PROTAC efficacy.

Conclusion

The length of the PEG linker is a paramount design parameter that critically dictates the efficacy of a PROTAC. The compiled data unequivocally shows that linker length optimization is essential for achieving potent and selective protein degradation. A "trial and error" approach to linker design is common, but a systematic evaluation of a range of linker lengths provides the empirical data necessary to identify the optimal configuration for a specific POI and E3 ligase pair. By employing quantitative methods like Western blotting, researchers can effectively navigate the complex structure-activity relationships of PROTACs to develop next-generation protein degraders.

References

A Comparative Guide to Boc and Fmoc Protecting Groups for PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful bioconjugation, directly influencing reaction efficiency, product purity, and the overall viability of a therapeutic candidate. In the realm of PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule to enhance its pharmacokinetic and pharmacodynamic properties—the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amine-functionalized PEG reagents is a critical consideration. This guide provides an objective, data-driven comparison of these two predominant strategies to inform your selection process.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Boc and Fmoc protecting groups lies in their orthogonal deprotection chemistries.[1] The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[1][2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine (B6355638) in a polar aprotic solvent.[1][3] This inherent difference in their chemical stability dictates the reaction conditions, compatibility with other functional groups on the target molecule, and potential side reactions during the PEGylation and deprotection steps.

Quantitative Performance Comparison

While direct side-by-side quantitative data for the PEGylation of an identical molecule using both Boc- and Fmoc-protected PEG is not extensively published, we can compile representative data from studies on peptide synthesis and bioconjugation to provide an illustrative comparison of their performance. The efficiency of the PEGylation reaction itself is largely dependent on the reactive moiety of the PEG (e.g., NHS ester, maleimide) and the reaction conditions, rather than the choice of the temporary protecting group on a distal amine. However, the deprotection step and the overall process compatibility differ significantly.

ParameterBoc Protecting GroupFmoc Protecting GroupKey Considerations
Deprotection Condition Moderately strong acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20-50% piperidine in DMF)The choice depends on the acid or base sensitivity of the target molecule.
Typical Deprotection Time 30 - 60 minutes10 - 30 minutesFmoc deprotection is generally faster under standard conditions.
Compatibility Good for base-sensitive molecules.Excellent for acid-sensitive molecules and post-translational modifications.Orthogonality with other protecting groups is a key advantage of the Fmoc strategy.
Common Side Reactions t-Butylation of nucleophilic residues (e.g., Trp, Met) by the released t-butyl cation.Aspartimide formation in peptides containing Asp residues; dibenzofulvene adduct formation.Scavengers are often required for Boc deprotection to prevent side reactions.
Safety Requires handling of corrosive acids like TFA.Piperidine is toxic and requires careful handling.Both strategies involve hazardous chemicals requiring appropriate safety measures.

Experimental Protocols

Protocol 1: PEGylation using Boc-Protected Amine-PEG-NHS Ester and Subsequent Deprotection

This protocol outlines a general procedure for the conjugation of a Boc-protected amine-PEG-NHS ester to a protein, followed by the deprotection of the Boc group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • Boc-NH-PEG-NHS ester

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers (e.g., 2.5% triisopropylsilane (B1312306) and 2.5% water)

  • Dialysis or size-exclusion chromatography (SEC) equipment for purification

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.

  • PEG Reagent Preparation: Immediately before use, dissolve the Boc-NH-PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved Boc-NH-PEG-NHS ester to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 30 minutes.

  • Purification of PEGylated Protein: Purify the Boc-PEGylated protein from excess PEG reagent and byproducts using SEC or dialysis.

  • Boc Deprotection: Lyophilize the purified Boc-PEGylated protein. Resuspend the lyophilized powder in the deprotection solution and incubate for 30-60 minutes at room temperature.

  • Final Purification: Remove the deprotection solution and scavengers by precipitation with cold diethyl ether and subsequent centrifugation, followed by resolubilization in a suitable buffer. Alternatively, perform buffer exchange using dialysis or SEC.

Protocol 2: PEGylation using Fmoc-Protected Amine-PEG-NHS Ester and Subsequent Deprotection

This protocol describes the conjugation of an Fmoc-protected amine-PEG-NHS ester to a protein, followed by the deprotection of the Fmoc group.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fmoc-NH-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Deprotection solution: 20% piperidine in DMF

  • Dialysis or SEC equipment for purification

Procedure:

  • Protein Preparation: Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.

  • PEG Reagent Preparation: Immediately before use, dissolve the Fmoc-NH-PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved Fmoc-NH-PEG-NHS ester to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.

  • Purification of PEGylated Protein: Purify the Fmoc-PEGylated protein using SEC or dialysis.

  • Fmoc Deprotection: Add the deprotection solution to the purified Fmoc-PEGylated protein solution to a final piperidine concentration of 20%. Incubate for 10-30 minutes at room temperature.

  • Final Purification: Remove the piperidine and dibenzofulvene-piperidine adduct by extensive dialysis or SEC.

Mandatory Visualizations

Boc_PEGylation_Workflow cluster_pegylation PEGylation Reaction cluster_purification1 Purification cluster_deprotection Boc Deprotection cluster_purification2 Final Purification Protein Protein Reaction Conjugation (PBS, pH 7.4) Protein->Reaction Boc_PEG_NHS Boc-NH-PEG-NHS Boc_PEG_NHS->Reaction Boc_PEG_Protein Boc-PEG-Protein Reaction->Boc_PEG_Protein Purify1 SEC or Dialysis Boc_PEG_Protein->Purify1 Boc_PEG_Protein_Purified Purified Boc-PEG-Protein Purify1->Boc_PEG_Protein_Purified Deprotection Deprotection Boc_PEG_Protein_Purified->Deprotection TFA TFA/DCM TFA->Deprotection PEG_Protein H2N-PEG-Protein Deprotection->PEG_Protein Purify2 SEC or Dialysis PEG_Protein->Purify2 Final_Product Final Product Purify2->Final_Product

Caption: Workflow for Boc-protected PEGylation.

Fmoc_PEGylation_Workflow cluster_pegylation PEGylation Reaction cluster_purification1 Purification cluster_deprotection Fmoc Deprotection cluster_purification2 Final Purification Protein Protein Reaction Conjugation (PBS, pH 7.4) Protein->Reaction Fmoc_PEG_NHS Fmoc-NH-PEG-NHS Fmoc_PEG_NHS->Reaction Fmoc_PEG_Protein Fmoc-PEG-Protein Reaction->Fmoc_PEG_Protein Purify1 SEC or Dialysis Fmoc_PEG_Protein->Purify1 Fmoc_PEG_Protein_Purified Purified Fmoc-PEG-Protein Purify1->Fmoc_PEG_Protein_Purified Deprotection Deprotection Fmoc_PEG_Protein_Purified->Deprotection Piperidine Piperidine/DMF Piperidine->Deprotection PEG_Protein H2N-PEG-Protein Deprotection->PEG_Protein Purify2 SEC or Dialysis PEG_Protein->Purify2 Final_Product Final Product Purify2->Final_Product

Caption: Workflow for Fmoc-protected PEGylation.

Deprotection_Mechanisms cluster_boc Boc Deprotection Mechanism cluster_fmoc Fmoc Deprotection Mechanism Boc_Amine Boc-NH-R Protonation Protonation (H+) Boc_Amine->Protonation + H+ Carbamic_Acid_Intermediate_Boc [HO-C(=O)-NH-R] Protonation->Carbamic_Acid_Intermediate_Boc Elimination tButyl_Cation (CH3)3C+ Protonation->tButyl_Cation Deprotonated_Amine_Boc H2N-R Carbamic_Acid_Intermediate_Boc->Deprotonated_Amine_Boc CO2_Boc CO2 Carbamic_Acid_Intermediate_Boc->CO2_Boc Fmoc_Amine Fmoc-NH-R Proton_Abstraction Proton Abstraction (Base) Fmoc_Amine->Proton_Abstraction + Base Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Carbamic_Acid_Intermediate_Fmoc [HO-C(=O)-NH-R] Beta_Elimination->Carbamic_Acid_Intermediate_Fmoc Dibenzofulvene Dibenzofulvene Beta_Elimination->Dibenzofulvene Deprotonated_Amine_Fmoc H2N-R Carbamic_Acid_Intermediate_Fmoc->Deprotonated_Amine_Fmoc CO2_Fmoc CO2 Carbamic_Acid_Intermediate_Fmoc->CO2_Fmoc

References

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

PROTACs have emerged as a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.

The Role of the Linker in PROTAC Activity

The composition and length of the linker play a pivotal role in the degradation efficiency of a PROTAC.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker might not effectively bring the POI and E3 ligase into close enough proximity for efficient ubiquitination.[1]

PEG and alkyl chains are the most commonly used linker motifs in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[2] PEG linkers, in particular, can enhance the aqueous solubility of PROTACs, a crucial factor for their biological activity.[3]

Comparative Biological Activity of PROTACs with PEG and Alkyl Linkers

To illustrate the impact of linker composition on PROTAC performance, the following table summarizes experimental data for PROTACs targeting various proteins with different linker structures. The key performance indicators are DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). Lower DC50 and higher Dmax values indicate greater efficacy.

Target ProteinE3 LigaseLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[1]
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
BRD4CRBNPEG0 (no PEG)< 500>90
BRD4CRBNPEG1-2 units> 5000<50
BRD4CRBNPEG4-5 units< 500>90
CRBNCRBN (homo-PROTAC)Alkyl9Concentration-dependent decrease-
CRBNCRBN (homo-PROTAC)PEG3 unitsWeak degradation-

Note: The data presented is a compilation from various studies and is intended for comparative purposes. The efficacy of a PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, warhead, and linker.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation E3->POI Ubiquitination Ub Ubiquitin Ub->E3 Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Culture and PROTAC Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Western Blot Experimental Workflow.

Linker_Properties_Relationship cluster_properties Linker Properties cluster_outcomes Biological Outcomes Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Composition->Ternary_Complex Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Solubility->Degradation_Efficacy Permeability->Degradation_Efficacy

Caption: Logical Relationship of Linker Properties.

Experimental Protocols

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From the dose-response curve, determine the DC50 and Dmax values.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

Materials:

  • 96-well plates

  • PROTAC compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

  • Antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Antibody against ubiquitin for Western blotting

  • Other reagents and equipment for Western blotting as described above

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

    • Perform Western blotting as described above, using an anti-ubiquitin antibody to detect the polyubiquitinated forms of the target protein. An increased smear of high molecular weight bands in the PROTAC-treated sample compared to the control indicates ubiquitination of the target protein.

References

A Comparative Guide to In Vitro Validation of Protein Degradation: The Role of the Boc-NH-PEG1-C5-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component in the design of these heterobifunctional molecules is the linker, which connects the target protein binder and the E3 ligase recruiter. The nature of this linker significantly influences the efficacy and physicochemical properties of the PROTAC. This guide provides an objective comparison of the performance of different linker types, with a focus on the utility of PEG-based linkers like Boc-NH-PEG1-C5-OH, supported by experimental data and detailed protocols for in vitro validation.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is not merely a spacer but a key determinant of its biological activity. It influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1][2] The length, composition, and rigidity of the linker can impact a PROTAC's potency (DC50) and maximum degradation efficiency (Dmax).[3][]

Comparative Performance of PROTAC Linkers

PROTAC linkers are broadly classified into flexible (Alkyl and Polyethylene Glycol - PEG) and rigid types. Each class presents distinct advantages and disadvantages that must be considered during the design of a novel degrader.

Flexible Linkers:

  • Alkyl Chains: These are simple, hydrophobic hydrocarbon chains that offer significant conformational flexibility.[3] While synthetically accessible, their hydrophobicity can negatively impact the solubility of the PROTAC molecule.

  • PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than their alkyl counterparts. This increased hydrophilicity often improves the solubility and cell permeability of the PROTAC, making them a popular choice in PROTAC design, with approximately 54% of reported PROTACs utilizing PEG linkers. This compound is a representative example of a building block for constructing such hydrophilic and flexible linkers.

Rigid Linkers:

  • These linkers often incorporate cyclic structures like piperazine (B1678402) or piperidine, which introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced degradation potency and improved metabolic stability.

The choice of linker is target-dependent, and optimal linker length and composition must be empirically determined. Below are tables summarizing experimental data from published studies, illustrating the impact of linker type and length on the degradation of various target proteins.

Quantitative Data Presentation

Table 1: Impact of Linker Length on Estrogen Receptor (ER) Degradation

PROTAC CompoundLinker Length (atoms)ER Degradation (% of control)
11 9~50%
12 12~25%
13 16~10%
14 19~50%
15 21~75%

Data adapted from a study on ER-α targeting PROTACs, demonstrating that a 16-atom linker was optimal for this specific target.

Table 2: Comparison of Linker Types on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether1218085
Alkyl/Ether1311090
Alkyl/Ether1412090
Alkyl/Ether1529080

This data highlights the critical influence of linker length, even within the same chemical class, on degradation efficiency.

Table 3: Performance of Different Linkers in CRBN Degradation

Linker CompositionCRBN Degradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
PEGEffective degradation
Rigid (Disubstituted piperazine)More potent degradation

This table provides a qualitative comparison, suggesting that for CRBN, a rigid linker may offer superior performance.

Key In Vitro Validation Experiments

To validate the efficacy of a PROTAC, a series of in vitro experiments are essential. These assays confirm the mechanism of action and provide quantitative data for comparing different PROTAC molecules.

Western Blotting for Protein Degradation

Western blotting is the most common method to quantify the reduction in the levels of a target protein following PROTAC treatment.

Experimental Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line expressing the protein of interest. Treat the cells with varying concentrations of the PROTAC for a predetermined duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Denature the proteins by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. The percentage of protein degradation is then calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, the target protein of interest, and the PROTAC molecule.

  • Control Reactions: It is crucial to include negative controls, such as reactions lacking E1, E3, or the PROTAC, to ensure that the observed ubiquitination is dependent on the complete system and the PROTAC itself.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination process to occur.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a membrane. Probe the membrane with an antibody against the target protein. The appearance of higher molecular weight bands or a smear above the unmodified target protein indicates polyubiquitination.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA can be adapted to quantify the levels of the target protein in a high-throughput format.

Experimental Protocol:

  • Plate Coating: Coat the wells of a microplate with a capture antibody specific for the target protein.

  • Sample Incubation: Add cell lysates from PROTAC-treated and control cells to the wells.

  • Detection: Add a detection antibody that is also specific for the target protein, followed by a substrate that generates a measurable signal.

  • Quantification: The signal intensity is proportional to the amount of target protein present in the lysate. This allows for the quantification of protein degradation.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental procedures can provide a clearer understanding of the PROTAC mechanism of action and the methods used for their evaluation.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Pathway PROTAC PROTAC (e.g., with this compound linker) POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->E3_bound POI_bound->PROTAC_bound polyUb_POI Poly-ubiquitinated POI POI_bound->polyUb_POI Poly-ubiquitination E3_bound->POI_bound Ub Transfer E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 ATP -> AMP E2->E3_bound Ub Ubiquitin (Ub) Ub->E1 Proteasome 26S Proteasome polyUb_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Target & Loading Control) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (DC50, Dmax) I->J

Caption: Experimental workflow for Western Blot analysis.

In_Vitro_Ubiquitination_Workflow A 1. Combine Purified Components: E1, E2, E3, Ub, ATP, POI, PROTAC B 2. Incubate at 30°C A->B C 3. Stop Reaction with Loading Buffer B->C D 4. SDS-PAGE & Western Blot C->D E 5. Detect Ubiquitinated POI (High MW bands/smear) D->E

Caption: In vitro ubiquitination assay workflow.

Conclusion

The in vitro validation of protein degradation is a cornerstone of PROTAC development. The selection of an appropriate linker is a critical design parameter that profoundly influences the degradation efficiency of the resulting PROTAC. While direct comparative data for this compound is not extensively published, its nature as a PEG-based linker suggests it will confer favorable properties of hydrophilicity and flexibility, which are often associated with improved solubility and cell permeability. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the performance of their PROTACs, including those synthesized using this compound, and to rationally optimize their design for therapeutic applications. Through systematic in vitro validation, the development of potent and selective protein degraders can be significantly accelerated.

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and safety of targeted therapies such as antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs). While Boc-NH-PEG1-C5-OH has served as a versatile building block, the demand for more sophisticated and application-specific linkers has driven the development of a diverse array of alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the optimal linker for specific research and therapeutic contexts.

The limitations of traditional PEG linkers, including potential immunogenicity and non-biodegradability, have necessitated the exploration of novel linker technologies.[1][2][3] This has led to the emergence of alternatives that offer improved biocompatibility, controlled release mechanisms, and enhanced therapeutic performance.[3][4] This guide will delve into the key classes of alternative linkers, their mechanisms of action, and the experimental data that validates their utility.

Cleavable Linkers: Designing for Controlled Release

Cleavable linkers are engineered to release their payload in response to specific physiological or external stimuli, a crucial feature for targeted drug delivery. This targeted release minimizes off-target toxicity and maximizes the therapeutic window.

These linkers exploit the pH gradient between the bloodstream (pH 7.4) and the acidic microenvironments of tumors or endosomal compartments (pH 5.0-6.5) to trigger payload release.

  • Hydrazones: Acylhydrazone linkers are notably stable at neutral pH but hydrolyze rapidly in acidic conditions. This characteristic makes them well-suited for releasing drugs within endosomes and lysosomes.

  • Acetals and Orthoesters: These moieties also exhibit acid-catalyzed hydrolysis, providing another avenue for pH-dependent drug release.

Experimental Data: pH-Dependent Hydrolysis of Hydrazone Linkers

Linker TypepHHalf-life of Drug ReleaseReference
Acylhydrazone5.02.4 minutes
Acylhydrazone7.0> 2.0 hours
Quaternary Ammonium Hydrazone5.0Too stable for practical use

These linkers incorporate peptide sequences that are substrates for enzymes overexpressed in tumor tissues or within specific cellular compartments, such as cathepsins in lysosomes.

  • Dipeptide Linkers (e.g., Val-Cit): The valine-citrulline (VC) dipeptide is a well-established linker that is efficiently cleaved by cathepsin B, releasing the payload intracellularly. This linker is utilized in the FDA-approved ADC, Adcetris.

Experimental Workflow: Evaluation of Enzyme-Cleavable Linker Stability

G cluster_incubation Incubation cluster_analysis Analysis ADC ADC with Enzyme-Cleavable Linker Plasma Human Plasma ADC->Plasma Incubate at 37°C Lysosomal_Homogenate Lysosomal Homogenate ADC->Lysosomal_Homogenate Incubate at 37°C HPLC HPLC Analysis Plasma->HPLC Measure intact ADC and released drug over time Lysosomal_Homogenate->HPLC MS Mass Spectrometry HPLC->MS Confirm identity of species

Caption: Workflow for assessing the stability and cleavage of an enzyme-cleavable ADC linker.

Photocleavable linkers offer precise spatiotemporal control over payload release, activated by light of a specific wavelength. This technology is particularly valuable for research applications and localized therapies.

  • ortho-Nitrobenzyl (oNB) and Coumarin Moieties: These are common photocleavable groups that can be incorporated into linkers. Upon irradiation, they undergo a photochemical reaction that cleaves the linker and releases the conjugated molecule.

Signaling Pathway: Light-Activated Drug Release

G Pro-drug Pro-drug Active Drug Active Drug Pro-drug->Active Drug Linker Cleavage Cellular Target Cellular Target Active Drug->Cellular Target Binding Therapeutic Effect Therapeutic Effect Cellular Target->Therapeutic Effect Light Light Light->Pro-drug Irradiation

Caption: Mechanism of action for a photocleavable linker-based pro-drug.

Non-Cleavable Linkers: Stability and a Unique Mechanism of Action

Non-cleavable linkers provide high stability in circulation and release the drug only after the complete lysosomal degradation of the antibody carrier. This results in the release of the drug with the linker and a residual amino acid attached, which can influence the drug's activity and cellular retention. The ADC Kadcyla, for instance, employs a non-cleavable linker.

Beyond the Linker Chemistry: Alternatives to the PEG Spacer

Concerns about the potential for PEG to induce an immune response have spurred the development of alternative hydrophilic polymers.

  • Polysarcosine (pSar): This polymer has shown promise as a PEG alternative, demonstrating excellent biocompatibility and reduced immunogenicity.

  • Polypeptides and Polysaccharides: Natural polymers like poly(amino acids) and dextran (B179266) are also being explored for their biodegradability and biocompatibility.

Comparative Performance of PEG and Polysarcosine Linkers in ADCs

ParameterPolysarcosine (pSar) LinkerPEG LinkerReference
In Vitro CytotoxicityComparable or slightly higher potencyStandard benchmark
In Vivo EfficacySuperior in some high drug-to-antibody ratio (DAR) modelsEffective, but can be limited by aggregation at high DAR
PharmacokineticsOften improved plasma exposureCan be subject to accelerated clearance due to anti-PEG antibodies
ImmunogenicityGenerally lowerPotential for pre-existing and treatment-induced anti-PEG antibodies

Experimental Protocols

Protocol 1: Determination of pH-Dependent Linker Hydrolysis

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 5.0, 6.5, and 7.4).

  • Incubation: Dissolve the linker-drug conjugate in each buffer solution to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench the reaction and analyze the samples by reverse-phase HPLC to quantify the amount of intact conjugate and released drug.

  • Data Analysis: Calculate the half-life of the linker at each pH by plotting the percentage of intact conjugate versus time.

Protocol 2: In Vitro Plasma Stability Assay

  • Incubation: Incubate the ADC (at a final concentration of 100 µg/mL) in human plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analysis: Analyze the samples using an appropriate method, such as ELISA to measure the concentration of intact ADC or LC-MS to detect the release of the payload.

  • Data Analysis: Determine the stability of the ADC by plotting the percentage of intact ADC remaining over time.

Conclusion

The field of linker technology is rapidly evolving, moving beyond the traditional this compound to a sophisticated toolbox of cleavable and non-cleavable linkers, as well as innovative PEG alternatives. The choice of a linker is no longer a one-size-fits-all decision but a strategic selection based on the specific application, the nature of the payload, and the biological target. As demonstrated by the comparative data, alternatives such as pH-sensitive, enzyme-cleavable, and photocleavable linkers offer precise control over drug release, while novel polymers like polysarcosine address the immunogenicity concerns associated with PEG. A thorough understanding of the properties and performance of these alternative linkers, supported by rigorous experimental validation, is paramount for the successful development of the next generation of targeted therapeutics.

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG1-C5-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-NH-PEG1-C5-OH, a bifunctional PROTAC linker commonly used in drug development.

While this compound itself is not classified as a hazardous substance, proper disposal procedures are crucial to mitigate any potential risks and ensure compliance with regulatory standards.[1] The primary consideration for disposal is the potential contamination of the compound with other hazardous materials during its use in experimental protocols.

Core Principles of Disposal

The disposal of any laboratory chemical is governed by federal, state, and local regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures. The following information provides a general framework for the safe handling and disposal of this compound.

Step-by-Step Disposal Protocol

A critical aspect of proper disposal is determining whether the this compound waste is contaminated with any hazardous substances. This assessment will dictate the appropriate disposal route.

1. Waste Characterization:

  • Uncontaminated this compound: If the compound is in its pure form, unused, and has not come into contact with any hazardous chemicals, it can generally be disposed of as non-hazardous waste.

  • Contaminated this compound: If the compound has been used in reactions or is mixed with solvents, reagents, or other potentially hazardous materials, the entire waste mixture must be treated as hazardous waste.[3]

2. Consultation of Safety Data Sheets (SDS):

  • Before initiating any disposal process, carefully review the SDS for this compound and all other chemicals present in the waste mixture. The SDS provides critical information on hazards, handling, and disposal.

3. Segregation and Labeling:

  • Never mix different waste streams. Keep this compound waste separate from other chemical waste unless they are known to be compatible.

  • Clearly label all waste containers with the full chemical name ("this compound") and indicate any potential contaminants.

4. Disposal as Non-Hazardous Waste (for uncontaminated material):

  • Even though polyethylene (B3416737) glycol (PEG) compounds are generally biodegradable and have low toxicity, they should not be disposed of down the drain.[3][4] This is to avoid potential impacts on wastewater treatment systems.

  • Place the uncontaminated solid waste in a designated, sealed container for non-hazardous chemical waste.

  • Consult your EHS department for their specific procedures for collecting and disposing of non-hazardous chemical waste.

5. Disposal as Hazardous Waste (for contaminated material):

  • If the this compound is contaminated with hazardous substances (e.g., flammable solvents, corrosive acids, toxic reagents), it must be managed as hazardous waste.

  • Use a designated, properly labeled hazardous waste container.

  • Follow your institution's established procedures for the collection of hazardous waste by the EHS department or a licensed chemical waste disposal contractor.

Decision Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol Considerations: Boc Deprotection

A common procedure involving Boc-protected compounds is the removal of the Boc group (deprotection). This process typically involves the use of strong acids, which will render the waste hazardous.

Methodology for Acid-Catalyzed Boc Deprotection:

  • Reaction Setup: Dissolve the Boc-protected amine in a suitable solvent (e.g., dichloromethane (B109758) or 1,4-dioxane).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is typically quenched (e.g., with a base like sodium bicarbonate to neutralize the acid) and the product is extracted.

Disposal of Boc Deprotection Waste: All waste generated from this procedure, including solvents, quenching solutions, and any residual reagents, must be collected and disposed of as hazardous waste due to the presence of strong acids and organic solvents.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes the key characteristics of related compounds to inform disposal decisions.

Chemical ClassTypical HazardsBiodegradabilityDisposal Consideration
Polyethylene Glycol (PEG) DerivativesGenerally low toxicity, but may contain toxic manufacturing impurities (ethylene oxide, 1,4-dioxane).Readily biodegradable.Dispose of as non-hazardous waste if uncontaminated. Do not pour down the drain.
Boc-Protected AminesThe Boc group itself is not hazardous, but deprotection reagents (strong acids) are corrosive.Not readily biodegradable.Waste from deprotection reactions is considered hazardous.

By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound and its associated waste streams, fostering a culture of safety and sustainability in the laboratory.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。